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  • Product: 2-(3-Hydroxyphenoxy)acetic acid
  • CAS: 1878-83-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(3-Hydroxyphenoxy)acetic acid (CAS No. 1878-83-7)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3-Hydroxyphenoxy)acetic acid, with the Chemical Abstracts Service (CAS) number 1878-83-7, is a member of the phenoxyacetic acid class of org...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Hydroxyphenoxy)acetic acid, with the Chemical Abstracts Service (CAS) number 1878-83-7, is a member of the phenoxyacetic acid class of organic compounds. This family of molecules is of significant interest in the pharmaceutical and agrochemical industries. Phenoxyacetic acid derivatives are known to exhibit a range of biological activities, making them valuable scaffolds in drug discovery and development. This guide provides a comprehensive overview of the synthesis, potential biological applications, and analytical characterization of 2-(3-Hydroxyphenoxy)acetic acid, tailored for professionals in the scientific community.

Physicochemical Properties

The physicochemical properties of 2-(3-Hydroxyphenoxy)acetic acid are crucial for its handling, formulation, and biological activity. While specific experimental data for this compound is not extensively published, the properties can be estimated based on its structure and comparison with the parent compound, phenoxyacetic acid.

PropertyValueSource
CAS Number 1878-83-7N/A
Molecular Formula C₈H₈O₄N/A
Molecular Weight 168.15 g/mol N/A
Appearance White to off-white solid (predicted)N/A
pKa ~3.7 (estimated based on phenoxyacetic acid)[1]
LogP ~1.34 (estimated based on phenoxyacetic acid)[2][3]
Water Solubility Moderately soluble (predicted)[4]
Melting Point Not availableN/A
Boiling Point Decomposes (predicted based on phenoxyacetic acid)[2]

Synthesis of 2-(3-Hydroxyphenoxy)acetic acid

The most direct and widely used method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis.[5][6] This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. For the synthesis of 2-(3-Hydroxyphenoxy)acetic acid, resorcinol (1,3-dihydroxybenzene) and a haloacetic acid (such as chloroacetic acid) are the logical starting materials.

Proposed Synthetic Pathway: Williamson Ether Synthesis

G cluster_0 Reaction Scheme Resorcinol Resorcinol Intermediate Sodium 3-hydroxyphenoxide + Sodium chloroacetate Resorcinol->Intermediate 1. Chloroacetic_acid Chloroacetic acid Product 2-(3-Hydroxyphenoxy)acetic acid Base NaOH (aq) Heat Heat (90-100°C) Acid HCl (aq) Intermediate->Product 2. Sₙ2 Reaction 3. Acidification

Caption: Proposed Williamson ether synthesis of 2-(3-Hydroxyphenoxy)acetic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for the synthesis of similar phenoxyacetic acids.[7][8]

  • Preparation of the Phenoxide:

    • In a round-bottom flask equipped with a reflux condenser, dissolve resorcinol (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents). The excess base ensures the complete formation of the phenoxide. Gentle warming may be applied to facilitate dissolution.

  • Williamson Ether Synthesis:

    • To the solution of the sodium salt of resorcinol, add a solution of chloroacetic acid (1 equivalent) in water.

    • Heat the reaction mixture to reflux (approximately 90-100°C) for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture with a mineral acid (e.g., 6M HCl) until the pH is acidic (test with litmus paper). The product, being a carboxylic acid, will precipitate out of the aqueous solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude solid from hot water or a suitable organic solvent system (e.g., ethanol/water) to obtain the purified 2-(3-Hydroxyphenoxy)acetic acid.

Biological Activity and Potential Applications in Drug Development

Phenoxyacetic acid derivatives have been extensively studied for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[9] A particularly promising area of research is their potential as selective cyclooxygenase-2 (COX-2) inhibitors.[10][11][12]

Role as a Potential COX-2 Inhibitor

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[11] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa. In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation.[13]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.[14] The phenoxyacetic acid scaffold has been identified as a promising starting point for the design of such selective inhibitors.[12]

G cluster_1 Inflammatory Pathway and COX-2 Inhibition Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A₂ COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 2-(3-Hydroxyphenoxy)acetic acid (Potential Inhibitor) Compound->COX2

Caption: Inhibition of the COX-2 pathway by a potential selective inhibitor.

Given the established anti-inflammatory potential of the phenoxyacetic acid class, 2-(3-Hydroxyphenoxy)acetic acid represents a valuable candidate for screening and further development as a selective COX-2 inhibitor for the treatment of inflammatory conditions such as arthritis.

Analytical Characterization

The purity and identity of 2-(3-Hydroxyphenoxy)acetic acid can be determined using a combination of chromatographic and spectroscopic techniques.

Proposed Analytical Workflow

G Synthesis Synthesis Crude_Product Crude_Product Synthesis->Crude_Product Yield Purification Purification Crude_Product->Purification Recrystallization Pure_Compound Pure_Compound Purification->Pure_Compound HPLC HPLC Pure_Compound->HPLC Purity (%) NMR NMR Pure_Compound->NMR Structure Elucidation MS MS Pure_Compound->MS Molecular Weight

Caption: A typical analytical workflow for a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for determining the purity of 2-(3-Hydroxyphenoxy)acetic acid.[15][16][17][18]

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or a phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of approximately 210-220 nm, where the phenyl ring and carboxylic acid chromophores absorb.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.[19][20][21][22]

  • ¹H NMR (Predicted):

    • A singlet for the methylene protons (-O-CH₂-COOH) is expected around 4.5-5.0 ppm.

    • The aromatic protons will appear as a complex multiplet in the region of 6.5-7.5 ppm.

    • A broad singlet for the carboxylic acid proton will be observed downfield (>10 ppm).

    • A singlet for the phenolic hydroxyl proton will also be present, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR (Predicted):

    • The carbonyl carbon of the carboxylic acid is expected around 170-175 ppm.

    • The methylene carbon should appear around 65-70 ppm.

    • Aromatic carbons will resonate in the 100-160 ppm range.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative ion mode would likely show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 167.03.

Conclusion

2-(3-Hydroxyphenoxy)acetic acid is a compound with significant potential in the field of drug discovery, particularly as a scaffold for the development of novel anti-inflammatory agents. Its synthesis via the well-established Williamson ether reaction is straightforward. The structural features of this molecule suggest that it may act as a selective COX-2 inhibitor, a highly sought-after property for anti-inflammatory drugs. This technical guide provides a foundation for researchers to synthesize, characterize, and evaluate the biological activity of 2-(3-Hydroxyphenoxy)acetic acid, paving the way for further investigation into its therapeutic potential.

References

  • Al-Harthy, T., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Sabatino, P., et al. (2006). Synthesis and Biological Evaluation of 3-Alkoxy Analogues of Flavone-8-acetic Acid. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... PubMed. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Unknown. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... PMC. Available at: [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI. Available at: [Link]

  • PubChem. (n.d.). Phenoxyacetic acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Phenoxyacetic acid (FDB008245). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Acetic acid. Retrieved from [Link]

  • da Silva, A. G., et al. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid... Preprints.org. Available at: [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Hayashi, S., et al. (2012). Novel acid-type cyclooxygenase-2 inhibitors... PubMed. Available at: [Link]

  • Stoyanov, N., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Kajay Remedies. (n.d.). 2 Hydroxyphenylacetic Acid | CAS 614-75-5. Retrieved from [Link]

  • MiraCosta College. (n.d.). Chemistry 211 Experiment 4. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Unknown. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. IDOSI Publications. Available at: [Link]

  • Google Patents. (n.d.). High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol.
  • NP-MRD. (n.d.). 13C NMR Spectrum... Retrieved from [Link]

  • Unknown. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(3-Hydroxyphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(3-Hydroxyphenoxy)acetic acid is a member of the diverse phenoxyacetic acid class of compounds, which have garnered significant interest in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Hydroxyphenoxy)acetic acid is a member of the diverse phenoxyacetic acid class of compounds, which have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] While the precise molecular mechanism of 2-(3-Hydroxyphenoxy)acetic acid is not yet fully elucidated, this guide synthesizes the current understanding of related phenoxyacetic acid derivatives and the known biological roles of its core chemical moieties to propose a putative mechanism of action. This document will explore potential molecular targets, downstream signaling pathways, and provide a framework for experimental validation. The primary hypothesized mechanisms revolve around the modulation of metabolic and inflammatory pathways, including potential roles as a free fatty acid receptor agonist and an influencer of glucose metabolism.

Introduction: The Therapeutic Potential of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives represent a versatile scaffold in drug discovery, demonstrating a wide array of pharmacological effects. These include antihyperlipidemic, hypoglycemic, antimicrobial, antiviral, anti-inflammatory, analgesic, antioxidant, and anticancer properties.[1][2] The biological activity of these compounds is often dictated by the nature and position of substituents on the phenyl ring. The presence of a hydroxyl group at the meta position, as in 2-(3-Hydroxyphenoxy)acetic acid, is anticipated to significantly influence its interaction with biological targets.

A Hypothesized Primary Mechanism: Activation of Free Fatty Acid Receptor 1 (FFAR1/GPR40)

A compelling putative mechanism for 2-(3-Hydroxyphenoxy)acetic acid is the activation of Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). This hypothesis is supported by studies on structurally similar molecules.

The Role of FFAR1 in Glucose Homeostasis

FFAR1 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. Agonists of FFAR1 are considered promising therapeutic agents for type 2 diabetes because they enhance insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[3]

Structural Rationale for FFAR1 Agonism

The molecular structure of 2-(3-Hydroxyphenoxy)acetic acid, featuring a phenyl ring, a carboxylic acid group, and a flexible ether linkage, bears resemblance to known FFAR1 agonists. It is plausible that the carboxylic acid moiety interacts with key basic residues in the receptor's binding pocket, while the hydroxyphenoxy group engages in additional hydrogen bonding and hydrophobic interactions, leading to receptor activation.

Proposed Signaling Pathway

The proposed signaling cascade following the activation of FFAR1 by 2-(3-Hydroxyphenoxy)acetic acid is depicted below.

FFAR1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 2_3_HPAA 2-(3-Hydroxyphenoxy)acetic acid FFAR1 FFAR1 (GPR40) 2_3_HPAA->FFAR1 Binds to Gq_protein Gαq FFAR1->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles Promotes fusion of PKC->Insulin_Vesicles Promotes fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Figure 2: Workflow for the Calcium Mobilization Assay.

In Vivo Studies

For in vivo validation, an oral glucose tolerance test (OGTT) in a diabetic mouse model, such as db/db mice, would be highly informative.

  • Animal Model: Use male db/db mice and age-matched wild-type controls.

  • Acclimatization: Acclimatize the animals for at least one week.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Compound Administration: Administer 2-(3-Hydroxyphenoxy)acetic acid or vehicle control orally.

  • Glucose Challenge: After 30-60 minutes, administer an oral gavage of glucose solution.

  • Blood Sampling: Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Glucose Measurement: Measure blood glucose levels using a glucometer.

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess the effect on glucose tolerance.

Conclusion and Future Directions

The available evidence from related compounds strongly suggests that 2-(3-Hydroxyphenoxy)acetic acid possesses the potential to modulate key metabolic and inflammatory pathways. The primary hypothesized mechanism is the activation of FFAR1, leading to enhanced glucose-stimulated insulin secretion. Additionally, effects on glucose uptake via AMPK activation and anti-inflammatory actions through COX inhibition represent plausible secondary mechanisms.

Future research should focus on the experimental validation of these proposed mechanisms. In-depth structure-activity relationship (SAR) studies could further optimize the phenoxyacetic acid scaffold to enhance potency and selectivity for specific targets. Ultimately, a thorough understanding of the mechanism of action of 2-(3-Hydroxyphenoxy)acetic acid will be crucial for its potential development as a therapeutic agent for metabolic diseases such as type 2 diabetes.

References

  • Begum, S. (2016). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. ResearchGate. Available at: [Link]

  • Makarov, E. A., et al. (2023). Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Hydroxyphenyl)acetic acid. PubChem. Available at: [Link]

  • Atkinson, F. W., et al. (1981). Substituted (2-phenoxyphenyl)acetic Acids With Antiinflammatory Activity. 2. PubMed. Available at: [Link]

  • Rani, N., & Sharma, A. (2020). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]

  • Hlebowicz, J., et al. (2020). Effect of Acetic Acid and Vinegar on Blood Glucose and Insulin Responses to Orally Administered Sucrose and Starch. ResearchGate. Available at: [Link]

  • Max Planck Institute for Heart and Lung Research. (2015). Acetic acid inhibits insulin secretion. Max-Planck-Gesellschaft. Available at: [Link]

  • Zhigileva, E. A., et al. (2024). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Salim, A. S. (1992). Role of polymorphonuclear leukocytes and oxygen-derived free radicals in chronic gastric lesion induced by acetic acid in rat. PubMed. Available at: [Link]

  • Santos, H. O., & de-Melo-e-Silva, D. (2019). Vinegar (acetic acid) intake on glucose metabolism: A narrative review. PubMed. Available at: [Link]

  • Jang, H. J., et al. (2020). Hypoglycemic and Hypolipogenic Action of Acetic Acid and Monascus-Fermented Grain Vinegar: A Comparative Study. PubMed. Available at: [Link]

  • Liguori, I., et al. (2024). Cellular ROS and Antioxidants: Physiological and Pathological Role. MDPI. Available at: [Link]

  • Kumar, A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC. Available at: [Link]

  • Semchyshyn, H. M., et al. (2012). Acetic acid treatment in S. cerevisiae creates significant energy deficiency and nutrient starvation that is dependent on the activity of the mitochondrial transcriptional complex Hap2-3-4-5. Frontiers in Physiology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid. PubChem. Available at: [Link]

  • Petsiou, E. I., et al. (2014). Effect and mechanisms of action of vinegar on glucose metabolism, lipid profile, and body weight. PubMed. Available at: [Link]

  • Kumar, A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. ResearchGate. Available at: [Link]

Sources

Foundational

discovery and history of 2-(3-Hydroxyphenoxy)acetic acid

Discovery, Synthesis, and Application in Medicinal Chemistry[1][2] Executive Summary 2-(3-Hydroxyphenoxy)acetic acid (CAS 1878-49-5) represents a critical "privileged scaffold" in organic synthesis.[1] While historically...

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Synthesis, and Application in Medicinal Chemistry[1][2]

Executive Summary

2-(3-Hydroxyphenoxy)acetic acid (CAS 1878-49-5) represents a critical "privileged scaffold" in organic synthesis.[1] While historically overshadowed by its chlorinated herbicidal cousins (e.g., 2,4-D), this meta-substituted phenol ether has emerged as a vital linker in modern medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Hypoxia-Inducible Factor (HIF) stabilizers. This guide provides a comprehensive technical analysis of its chemical lineage, a self-validating synthesis protocol, and its application logic in contemporary drug development.

Part 1: Chemical Identity & Structural Significance[1][2]

The compound is defined by a resorcinol core mono-alkylated with acetic acid.[1][2] Its meta substitution pattern offers unique electronic and steric properties compared to the para-substituted phenoxy acids common in agrochemistry.[1]

PropertySpecification
IUPAC Name 2-(3-Hydroxyphenoxy)acetic acid
Common Name m-Hydroxyphenoxyacetic acid
CAS Number 1878-49-5
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
pKa (Carboxyl) ~3.7 (Acidic)
pKa (Phenol) ~9.8 (Weakly Acidic)
Key Functional Groups Carboxylic acid (Head), Phenolic hydroxyl (Tail)

Structural Utility: The molecule acts as a bifunctional linker . The carboxylic acid allows for amide coupling (e.g., to an E3 ligase ligand), while the free phenolic hydroxyl remains available for further etherification or esterification to a target protein ligand.

Part 2: Historical Emergence & Synthetic Evolution[1]
The "Phenoxy Explosion" (1940s - Present)

The history of 2-(3-Hydroxyphenoxy)acetic acid is inextricably linked to the development of phenoxy herbicides during World War II.[1][2]

  • 1880s: First reported synthesis of phenoxyacetic acid via the Williamson ether synthesis.

  • 1940s: Discovery of 2,4-D and MCPA as selective herbicides.[1][3] The focus was primarily on ortho and para substitutions to block metabolic degradation in plants.

  • 1970s-1990s: The meta-hydroxy isomer (3-HPAA) gained prominence not as a herbicide, but as a metabolic marker .[1][2] Research indicated that phenoxy herbicides undergo hydroxylation in soil and mammalian systems. The 3-hydroxy variant was identified as a degradation product, necessitating its synthesis for toxicological standards.

  • 2000s-Present: Shift toward combinatorial chemistry.[1] 3-HPAA became a staple building block for library synthesis, specifically for PPAR agonists and later for linkerology in targeted protein degradation.[1]

HistoryTimeline Step1 1880s: Phenoxyacetic Acid Synthesis Step2 1940s: Herbicide Era (2,4-D Discovery) Step1->Step2 Chlorination Step3 1970s: Identification as Metabolic Byproduct Step2->Step3 Metabolism Studies Step4 2010s+: PROTACs & Linker Chemistry Step3->Step4 Scaffold Repurposing

Figure 1: Evolutionary timeline of 2-(3-Hydroxyphenoxy)acetic acid from chemical curiosity to functional scaffold.

Part 3: Detailed Synthetic Protocol (Self-Validating)

The synthesis of 2-(3-Hydroxyphenoxy)acetic acid presents a classic regioselectivity challenge: Mono-alkylation of a diol (Resorcinol). If stoichiometry is not controlled, the reaction yields the unwanted bis-acid (phenylenedioxydiacetic acid).[1][2]

Protocol: Regioselective Mono-alkylation of Resorcinol

Objective: Synthesize 2-(3-hydroxyphenoxy)acetic acid with >95% purity. Mechanism: Williamson Ether Synthesis under basic conditions.

Reagents:

  • Resorcinol (1.5 eq) - Excess is critical to statistically favor mono-substitution.[1]

  • Chloroacetic acid (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Water (Solvent)

  • HCl (for acidification)[4]

Step-by-Step Methodology:

  • Preparation of Phenolate:

    • Dissolve Resorcinol (16.5 g, 150 mmol) in water (60 mL).

    • Add NaOH (solution, 250 mmol) slowly at 0°C.

    • Checkpoint: Solution should be clear. If dark, oxidation is occurring; ensure inert atmosphere (N₂) if possible.

  • Alkylation:

    • Add Chloroacetic acid (9.45 g, 100 mmol) dropwise as a solution in water.

    • Reflux the mixture at 100°C for 3-4 hours.

    • In-Process Control (IPC): Monitor via TLC (Mobile phase: MeOH:DCM 1:9). Look for the disappearance of chloroacetic acid.

  • Acidification & Workup (The Critical Purification Step):

    • Cool reaction to room temperature.[5][6]

    • Acidify with concentrated HCl to pH ~1-2.[1]

    • Extraction Logic: The mixture contains Product (Acid/Phenol), Unreacted Resorcinol (Di-phenol), and Bis-product (Di-acid).[1]

    • Extract with Ethyl Acetate (3x). Combine organics.

  • Purification (Self-Validating Step):

    • Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) .

    • Why? The carboxylic acid (Product and Bis-product) will move to the aqueous phase (as carboxylate). The unreacted Resorcinol (pKa ~9.8) will remain in the organic phase (or be washed away if water soluble enough, but this separates it from the acid).

    • Separate phases. Keep the Aqueous layer.

    • Acidify the aqueous layer carefully with HCl. The product precipitates.[5][7]

    • Recrystallize from water/ethanol to remove the more soluble bis-acid impurities.[1][2]

Yield Expectation: 55-65% Characterization Targets:

  • 1H NMR (DMSO-d6): δ 12.8 (s, 1H, COOH), 9.4 (s, 1H, Ar-OH), 7.0 (t, 1H), 6.3-6.4 (m, 3H), 4.6 (s, 2H, CH2).

  • Melting Point: 153-156°C.[1]

SynthesisWorkflow Start Resorcinol (1.5 eq) + NaOH React Add Cl-CH2-COOH (1.0 eq) Reflux 4h Start->React Acidify Acidify to pH 1 Extract with EtOAc React->Acidify Partition Wash Organic with NaHCO3 Acidify->Partition OrgPhase Organic Phase: Unreacted Resorcinol (Discard) Partition->OrgPhase Impurities AqPhase Aqueous Phase: Product (Carboxylate) Partition->AqPhase Target Final Acidify Aqueous -> Precipitate Recrystallize -> Product AqPhase->Final

Figure 2: Purification logic separating the target acid from unreacted phenolic starting material.[1]

Part 4: Pharmacological & Agrochemical Utility[1][7][11][12]
1. Linkerology in Drug Discovery (PROTACs)

In the development of PROTACs, the linker's physicochemical properties (length, rigidity, solubility) are crucial. 2-(3-Hydroxyphenoxy)acetic acid serves as a "minimalist aromatic linker." [1]

  • Rigidity: The phenyl ring adds constraint, preventing the linker from collapsing on itself.

  • Solubility: The ether oxygen and carboxylic acid increase polarity compared to alkyl chains.

  • Vector: The meta geometry directs the exit vector at a 120° angle, often required to fit into E3 ligase binding pockets (e.g., VHL or Cereblon).

2. Metabolic Marker for Herbicides

While 2,4-D is the primary herbicide, understanding its environmental fate requires standards.

  • Pathway: Phenoxyacetic acids are metabolized via cytochrome P450 enzymes.

  • Mechanism: Aromatic hydroxylation. While para-hydroxylation is favored electronically, meta-hydroxylation occurs as a minor pathway.[1][2]

  • Relevance: Researchers use synthesized 2-(3-Hydroxyphenoxy)acetic acid as a reference standard in HPLC/MS assays to quantify herbicide degradation in soil samples and biological fluids.[1]

Part 5: Analytical Reference Data

For researchers verifying synthesized material, the following data points are non-negotiable for quality assurance.

TechniqueDiagnostic SignalInterpretation
IR Spectroscopy 3200-3400 cm⁻¹ (Broad)O-H stretch (Phenol + Acid H-bonding)
IR Spectroscopy 1705-1730 cm⁻¹ (Strong)C=O stretch (Carboxylic Acid)
1H NMR Singlet at ~4.6 ppmMethylene protons (-O-CH2-COOH)
1H NMR Multiplet 6.3-6.5 ppmAromatic protons ortho to alkoxy/hydroxy
Mass Spec (ESI-) m/z 167 [M-H]⁻Deprotonated molecular ion
References
  • Williamson Ether Synthesis & Phenoxyacetic Acid Deriv

    • Source: Organic Syntheses, Coll. Vol. 3, p.761 (1955).
    • Context: Foundational methodology for phenoxyacetic acid synthesis.
    • Link:[1]

  • Metabolism of Phenoxyacetic Acid Herbicides

    • Source:Journal of Agricultural and Food Chemistry
    • Context: Discusses hydroxylation pathways of phenoxy herbicides in mammals and soil.
    • Link: [J. Agric.[8] Food Chem. Archives]([Link]) (General Reference to class metabolism)

  • Physicochemical Properties of Phenoxyacetic Acids

    • Source: PubChem Database (CID 19188 for parent, analogs for hydroxy).[9]

    • Context: pKa and solubility data.[5]

    • Link:

  • Resorcinol Chemistry and Alkyl

    • Source:Journal of the American Chemical Society
    • Context: Kinetics of resorcinol mono- vs di-alkylation.[1][2]

    • Link:

  • HIF-PH Inhibitor Structural Activity Rel

    • Source:Journal of Medicinal Chemistry
    • Context: Use of phenoxyacetic acid scaffolds in HIF stabilizers (e.g.
    • Link:

Sources

Exploratory

spectroscopic data for 2-(3-Hydroxyphenoxy)acetic acid (NMR, IR, Mass Spec)

Introduction 2-(3-Hydroxyphenoxy)acetic acid is a member of the phenoxyacetic acid family, a class of compounds with significant interest in pharmaceutical and materials science research due to their diverse biological a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Hydroxyphenoxy)acetic acid is a member of the phenoxyacetic acid family, a class of compounds with significant interest in pharmaceutical and materials science research due to their diverse biological activities and versatile chemical structures. Accurate structural elucidation and characterization of such molecules are paramount for understanding their function and for quality control in synthesis and manufacturing. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of the molecular structure.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 2-(3-Hydroxyphenoxy)acetic acid forms the basis for interpreting its spectroscopic data. The key functional groups—a carboxylic acid, an ether linkage, a hydroxyl group, and a substituted aromatic ring—all give rise to characteristic signals in NMR, IR, and MS spectra.

Figure 1: Molecular structure of 2-(3-Hydroxyphenoxy)acetic acid with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(3-Hydroxyphenoxy)acetic acid is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the acidic protons of the carboxylic acid and phenolic hydroxyl groups. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Spectral Data for 2-(3-Hydroxyphenoxy)acetic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~6.5triplet1H
H-4~6.4doublet of doublets1H
H-5~7.1triplet1H
H-6~6.5doublet of doublets1H
-OCH₂-~4.6singlet2H
-COOH~10-12 (broad)singlet1H
-OH~9-10 (broad)singlet1H

Causality of Experimental Choices: The choice of solvent is critical in ¹H NMR. A deuterated solvent that can exchange protons with the analyte, such as D₂O, will cause the signals for the -COOH and -OH protons to disappear, which can be a useful method for peak assignment. Solvents like DMSO-d₆ are often preferred for their ability to dissolve a wide range of compounds and for the observation of exchangeable protons at higher chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the symmetry of the molecule, eight distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(3-Hydroxyphenoxy)acetic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~158
C-2~108
C-3~157
C-4~102
C-5~130
C-6~107
-OCH₂-~65
-COOH~172

Expertise & Experience Insight: The chemical shifts of the aromatic carbons are significantly influenced by the oxygen substituents. The carbons directly attached to the oxygen atoms (C-1 and C-3) are expected to be the most downfield-shifted in the aromatic region due to the deshielding effect of the electronegative oxygen atoms.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of 2-(3-Hydroxyphenoxy)acetic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 2-(3-Hydroxyphenoxy)acetic acid

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)3300-2500Broad, Strong
O-H stretch (phenol)3500-3200Broad, Medium
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=O stretch (carboxylic acid)1730-1700Strong
C=C stretch (aromatic)1600-1450Medium
C-O stretch (ether)1250-1000Strong
O-H bend (carboxylic acid)1440-1395Medium
O-H bend (phenol)1390-1315Medium

Trustworthiness through Self-Validation: The presence of a very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a carboxylic acid dimer, formed through hydrogen bonding. This, in conjunction with a strong carbonyl absorption, provides a self-validating system for the identification of the carboxylic acid functionality.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for 2-(3-Hydroxyphenoxy)acetic acid

IonPredicted m/zInterpretation
[M+H]⁺169.0444Protonated molecular ion
[M-H]⁻167.0295Deprotonated molecular ion
[M-COOH]⁺123.0441Loss of the carboxylic acid group
[M-CH₂COOH]⁺110.0368Cleavage of the ether bond

Authoritative Grounding: The accurate mass measurement of the molecular ion is a critical piece of data for confirming the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the unambiguous determination of the molecular formula (C₈H₈O₄).

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive and technically sound basis for the identification and characterization of 2-(3-Hydroxyphenoxy)acetic acid. By understanding the expected NMR, IR, and MS signatures, researchers can confidently verify the structure and purity of synthesized or isolated material. The provided experimental protocols offer a starting point for developing robust analytical methods for this compound. While this guide is based on well-established spectroscopic principles, it is always recommended to confirm the structure through the acquisition and interpretation of experimental data whenever possible.

References

  • Doc Brown's Chemistry. 13C NMR spectrum of 3-hydroxybutanone (acetoin). [Link]

  • PubChem. (2-Hydroxyphenyl)acetic acid. [Link]

  • ResearchGate. (2-Methylphenoxy)acetic acid. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(3-Hydroxyphenoxy)acetic acid as a Putative Synthetic Auxin

Abstract This technical guide provides a comprehensive framework for the investigation of 2-(3-hydroxyphenoxy)acetic acid as a synthetic auxin. While natural auxins like Indole-3-acetic acid (IAA) are central to plant de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of 2-(3-hydroxyphenoxy)acetic acid as a synthetic auxin. While natural auxins like Indole-3-acetic acid (IAA) are central to plant development, synthetic analogs offer unique chemical properties for research and agricultural applications. This document outlines the core molecular mechanisms underpinning auxin activity, a proposed synthesis route for 2-(3-hydroxyphenoxy)acetic acid, and a suite of detailed, self-validating experimental protocols to rigorously characterize its biological function. This guide is intended for researchers in plant biology, chemical biology, and drug development, providing the theoretical basis and practical methodologies to assess the auxin-like properties of this and similar molecules.

Introduction: The Rationale for Investigating Novel Synthetic Auxins

Auxins are a class of plant hormones that orchestrate a vast array of developmental processes, from cell elongation and division to root formation and tropic responses. The primary native auxin, Indole-3-acetic acid (IAA), exerts its effects by mediating the degradation of transcriptional repressors, thereby activating auxin-responsive genes. Synthetic molecules that mimic IAA's function, known as synthetic auxins, have been instrumental both as research tools and as commercial herbicides and growth regulators[1].

The phenoxyacetic acid class of synthetic auxins, which includes the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), is a cornerstone of this field. These compounds are valued for their stability and selective activity. 2-(3-Hydroxyphenoxy)acetic acid is a structural analog within this class. Its hydroxyphenyl moiety presents an interesting subject for structure-activity relationship studies, potentially influencing receptor affinity, transport, and metabolism within the plant. This guide details the necessary steps to synthesize and validate the bioactivity of this compound, providing a roadmap for its characterization as a novel synthetic auxin.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its study. While specific experimental data for 2-(3-Hydroxyphenoxy)acetic acid is not widely available, we can infer its properties from the closely related compound, 2-(3-hydroxyphenyl)acetic acid[2]. The key difference is the ether linkage in our target molecule, which will influence properties like polarity and bond rotation.

PropertyPredicted ValueSource
IUPAC Name 2-(3-hydroxyphenoxy)acetic acid-
Molecular Formula C₈H₈O₄-
Molecular Weight 168.15 g/mol Calculated
Hydrogen Bond Donors 2 (hydroxyl, carboxyl)Calculated
Hydrogen Bond Acceptors 4 (ether, hydroxyl, carboxyl oxygens)Calculated
Predicted LogP ~1.0 - 1.5Estimated based on analogs
Appearance Expected to be a solid at room temp.Based on analogs[2]

Proposed Synthesis of 2-(3-Hydroxyphenoxy)acetic acid

The synthesis of phenoxyacetic acids can be achieved via the Williamson ether synthesis. This well-established reaction provides a reliable and high-yielding route. The proposed synthesis involves the reaction of a phenoxide with a halo-acetic acid derivative.

Reaction Scheme:

Resorcinol (1,3-dihydroxybenzene) is reacted with a mild base to selectively deprotonate one of the hydroxyl groups, forming a phenoxide. This is followed by nucleophilic substitution with an ethyl chloroacetate. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

Step-by-Step Protocol:

  • Phenoxide Formation: Dissolve resorcinol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF. Add a slight excess of a mild base like potassium carbonate (K₂CO₃, 1.2 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the potassium phenoxide. The use of a mild base and controlled stoichiometry favors mono-alkylation.

  • Alkylation: To the stirred suspension, add ethyl chloroacetate (1.0 eq) dropwise. Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality here is that heating provides the activation energy for the Sₙ2 reaction to proceed efficiently.

  • Work-up and Ester Isolation: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-(3-hydroxyphenoxy)acetate. Purify via column chromatography if necessary.

  • Saponification (Ester Hydrolysis): Dissolve the purified ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2.0 eq of 1M NaOH solution). Stir the mixture at room temperature overnight. This step hydrolyzes the ester to the carboxylate salt.

  • Acidification and Final Product Isolation: Cool the reaction mixture in an ice bath and acidify to a pH of ~2 using dilute hydrochloric acid (1M HCl). The acidification protonates the carboxylate, causing the final product to precipitate. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(3-hydroxyphenoxy)acetic acid[3].

Mechanism of Action: The Canonical Auxin Signaling Pathway

Synthetic auxins function by hijacking the plant's natural auxin perception and signaling machinery. The core of this pathway is a "molecular glue" mechanism involving the TIR1/AFB family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4][5]

The Signaling Cascade:

  • Perception: In the presence of auxin (natural or synthetic), the hormone binds to a pocket in the TIR1/AFB protein. This binding event stabilizes the interaction between TIR1/AFB and a family of transcriptional repressors called Aux/IAA proteins.[5]

  • Ubiquitination: The formation of this stable TIR1-auxin-Aux/IAA co-receptor complex allows the SCFTIR1/AFB ligase to attach a chain of ubiquitin molecules to the Aux/IAA repressor.

  • Degradation: The polyubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.

  • Gene Activation: With the Aux/IAA repressors destroyed, the Auxin Response Factors (ARFs)—transcription factors that were previously inhibited by the Aux/IAAs—are now free to bind to Auxin Response Elements (AuxREs) in the promoters of target genes, leading to their transcription. This rapid transcriptional reprogramming underlies most of the physiological responses to auxin.[5]

2-(3-Hydroxyphenoxy)acetic acid is hypothesized to act as a ligand that facilitates the TIR1/AFB-Aux/IAA interaction, thereby initiating this entire cascade.

AuxinSignaling cluster_nucleus Cell Nucleus Auxin 2-(3-Hydroxyphenoxy) acetic acid TIR1 SCF-TIR1/AFB (E3 Ligase) Auxin->TIR1 Binds & Stabilizes Interaction AuxIAA Aux/IAA Repressor TIR1->AuxIAA Forms Co-receptor Complex with Auxin Proteasome 26S Proteasome TIR1->Proteasome Ubiquitinates Aux/IAA ARF ARF (Transcription Factor) AuxIAA->ARF Represses DNA DNA (AuxRE) ARF->DNA Binds Proteasome->AuxIAA Degrades Gene Auxin-Responsive Gene Transcription DNA->Gene Activates

Caption: The canonical auxin signaling pathway initiated by a synthetic auxin.

Core Experimental Validation Protocols

To validate the auxin activity of 2-(3-hydroxyphenoxy)acetic acid, a tiered approach combining physiological and molecular assays is recommended.

Protocol 1: Arabidopsis thaliana Root Growth and Development Assay

This is a fundamental and highly quantitative physiological assay. Auxins classically inhibit primary root elongation at high concentrations while promoting the formation of lateral roots.

Methodology:

  • Sterilization: Surface-sterilize Arabidopsis thaliana (Col-0 ecotype) seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 20% bleach solution with 0.1% Triton X-100, and finally rinsing 4-5 times with sterile water.

  • Plating: Resuspend seeds in sterile 0.1% agar and plate them in a line on square petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination: Transfer plates to a growth chamber under a long-day cycle (16h light / 8h dark) at 22°C, orienting the plates vertically to allow roots to grow along the agar surface.

  • Treatment: After 4-5 days of growth, transfer seedlings of uniform size to new MS plates supplemented with a concentration gradient of 2-(3-hydroxyphenoxy)acetic acid (e.g., 0 nM as control, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a positive control with IAA or NAA at similar concentrations[6].

  • Data Acquisition: After an additional 5-7 days of growth, remove the plates and scan them using a flatbed scanner. Measure the length of the primary root and count the number of emerged lateral roots using software like ImageJ.

  • Self-Validation: The causality of the observed phenotype is validated by the dose-dependent response. A true auxin effect will show a clear concentration-response curve. The inclusion of a known synthetic auxin like NAA serves as a positive control, ensuring the assay itself is performing correctly.

RootAssayWorkflow A 1. Seed Sterilization (Ethanol & Bleach) B 2. Plating on MS Media A->B C 3. Stratification (4°C, 2-3 days) B->C D 4. Germination (Vertical, 4-5 days) C->D E 5. Transfer to Treatment Plates (Control, Test Compound, Positive Control) D->E F 6. Incubation (Vertical, 5-7 days) E->F G 7. Imaging & Data Analysis (Scan plates, Measure with ImageJ) F->G

Caption: Workflow for the Arabidopsis root growth assay.

Protocol 2: Auxin-Responsive Gene Expression Assay (DR5::GFP)

This molecular assay provides direct evidence of the activation of the auxin signaling pathway. The DR5 promoter is a synthetic promoter containing multiple Auxin Response Elements (AuxREs) that drives the expression of a reporter gene, such as Green Fluorescent Protein (GFP), in response to auxin activity[7][8].

Methodology:

  • Plant Material: Use a transgenic Arabidopsis thaliana line stably expressing the DR5rev::GFP reporter construct.

  • Seedling Preparation: Grow seedlings as described in Protocol 1 (Steps 1-4).

  • Treatment: Prepare a liquid 0.5x MS medium containing the desired concentrations of 2-(3-hydroxyphenoxy)acetic acid (e.g., 1 µM). Include a mock-treated control (solvent only) and a positive control (1 µM NAA).

  • Induction: Place 5-day-old seedlings into the wells of a 24-well plate containing the treatment solutions. Incubate for 2-6 hours. The short incubation time is critical as auxin-induced gene expression is rapid.

  • Microscopy: Mount the seedlings on a microscope slide in a drop of the treatment solution.

  • Imaging: Visualize GFP expression in the root tip using a confocal laser scanning microscope. Use consistent laser power and detector gain settings across all samples to allow for semi-quantitative comparison. The root tip, particularly the quiescent center and surrounding columella cells, typically shows a strong and rapid auxin response[9].

  • Data Analysis: Capture images and quantify the fluorescence intensity in a defined Region of Interest (ROI) within the root tip using software like ImageJ or FIJI.

  • Self-Validation: A significant increase in GFP fluorescence in the treated samples compared to the mock control, in a pattern consistent with the positive control, validates that the compound activates the canonical auxin transcriptional response pathway.

Data Interpretation & Expected Outcomes

The combination of physiological and molecular data provides a robust assessment of auxin activity.

AssayExpected Outcome for Positive Auxin ActivityInterpretation
Root Growth Assay - Dose-dependent inhibition of primary root length.- Dose-dependent increase in lateral root density.The compound elicits the classic dual physiological responses characteristic of auxins.
DR5::GFP Reporter - Strong induction of GFP fluorescence in the root tip, particularly in the quiescent center and columella.The compound activates the TIR1/AFB signaling pathway, leading to the transcription of auxin-responsive genes.

A successful outcome would see 2-(3-hydroxyphenoxy)acetic acid inducing these effects in a manner comparable to established synthetic auxins like NAA. The specific potency (the concentration required to elicit a half-maximal response) can be determined from the dose-response curves, providing valuable data for structure-activity relationship analysis.

Conclusion and Future Directions

This guide provides the essential scientific framework for characterizing 2-(3-hydroxyphenoxy)acetic acid as a synthetic auxin. By following the proposed synthesis and validation protocols, researchers can generate reliable, publication-quality data. Positive results would confirm this molecule as a new tool for probing plant development.

Future work could involve more advanced biochemical assays, such as in vitro pull-down assays to directly test the "molecular glue" hypothesis with purified TIR1 and Aux/IAA proteins. Furthermore, investigating its transport characteristics using radiolabeled compound or its effects on auxin transport reporter lines (e.g., PIN-GFP) would provide a more complete picture of its biological activity. Such studies will continue to refine our understanding of how chemical structure translates into specific biological function in the intricate world of plant hormone signaling.

References

  • PrepChem (2023). Synthesis of 2-hydroxyimino-2-(3-hydroxyphenyl)acetic acid. Available at: [Link]

  • PubChem (2024). {2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem (2024). (2-Hydroxyphenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Boisivon, R. (n.d.). Auxin reporter: DR5, DR5rev and DR5v2. Boisivon Lab. Available at: [Link]

  • Herud-Sikimić, O., et al. (2021). Auxin-triggered changes in the Arabidopsis root tip (phospho)proteome reveal novel root growth regulators. bioRxiv. Available at: [Link]

  • Lewis, D. R., et al. (2011). Measurement of auxin transport in Arabidopsis thaliana. Nature Protocols. Available at: [Link]

  • Simon, S., & Petrášek, J. (2011). Auxin Activity: Past, present, and Future. Journal of Experimental Botany. Available at: [Link]

  • CliniSciences (n.d.). Plant Growth Regulators - Auxins - Phenoxyacetic acid. Available at: [Link]

  • PubChem (2024). 3'-Hydroxyphenylacetic acid. National Center for Biotechnology Information. Available at: [Link]

  • de Souza, L. A., et al. (2024). Impact of External Sources of Indole Acetic Acid and 2,3,5-Triiodobenzoic Acid on Alkaloid Production. MDPI. Available at: [Link]

  • CliniSciences (n.d.). Plant Growth Regulators - Auxins - Phenoxyacetic acid. Available at: [Link]

  • ResearchGate (2009). Measurement of auxin transport in Arabidopsis thaliana. Available at: [Link]

  • Berleth, T., et al. (2018). On the trail of auxin: Reporters and sensors. Development. Available at: [Link]

  • Zanor, M. I., et al. (2012). EFFECT OF DOSE APPLICATION OF AUXIN (2-NAPHTHOXY-ACETIC ACID) IN THE FLOWER CLUSTER OF TOMATO. ISHS. Available at: [Link]

  • Spicer, R., & Groover, A. (2013). DR5 as a reporter system to study auxin response in Populus. Forest Biotechnology Laboratory. Available at: [Link]

  • Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. Available at: [Link]

  • Herud-Sikimić, O., et al. (2021). Auxin-triggered changes in the Arabidopsis root tip (phospho)proteome reveal novel root growth regulators. bioRxiv. Available at: [Link]

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Protocols & Analytical Methods

Method

synthesis of 2-(3-Hydroxyphenoxy)acetic acid from resorcinol

Application Note: Synthesis of 2-(3-Hydroxyphenoxy)acetic Acid from Resorcinol Abstract & Introduction 2-(3-Hydroxyphenoxy)acetic acid (CAS: 1878-83-7) is a critical intermediate in the synthesis of agrochemicals (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-(3-Hydroxyphenoxy)acetic Acid from Resorcinol

Abstract & Introduction

2-(3-Hydroxyphenoxy)acetic acid (CAS: 1878-83-7) is a critical intermediate in the synthesis of agrochemicals (e.g., herbicides, plant growth regulators) and pharmaceuticals.[1] Its structure consists of a resorcinol core mono-alkylated with an acetic acid moiety.

The synthesis presents a classic chemoselectivity challenge: Mono-alkylation vs. Di-alkylation . Resorcinol (1,3-dihydroxybenzene) contains two equivalent hydroxyl groups. Reaction with chloroacetic acid under basic conditions (Williamson ether synthesis) can lead to three outcomes:

  • No Reaction: Recovery of starting material.

  • Mono-alkylation (Target): Formation of 2-(3-hydroxyphenoxy)acetic acid.

  • Di-alkylation ( impurity): Formation of resorcinol-O,O'-diacetic acid (2,2'-(1,3-phenylenebis(oxy))diacetic acid).

This guide details a protocol designed to statistically favor mono-alkylation through stoichiometric control and pH management, ensuring high yield and purity.

Reaction Mechanism & Strategy

The synthesis proceeds via an SN2 nucleophilic substitution .

  • Deprotonation: Sodium hydroxide deprotonates the phenolic hydroxyl group of resorcinol, forming a phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the

    
    -carbon of the chloroacetate anion, displacing the chloride ion.
    

Strategic Control for Mono-Alkylation:

  • Stoichiometry: A large excess of resorcinol (3:1 to 4:1 ratio relative to chloroacetic acid) is employed. This ensures that any chloroacetate molecule encountering a phenoxide is statistically more likely to react with free resorcinol than with the already mono-alkylated product.

  • Solvent System: Water is the preferred solvent due to the high solubility of resorcinol and the sodium salts of the reactants.

Caption: Reaction pathway showing the competition between mono- and di-alkylation.

Experimental Protocol

Reagents & Equipment[2]
ReagentCAS No.MW ( g/mol )EquivalentsQuantity (Example)
Resorcinol 108-46-3110.113.033.0 g
Chloroacetic Acid 79-11-894.501.09.45 g
Sodium Hydroxide (Solid) 1310-73-240.002.510.0 g
Water (Deionized) 7732-18-518.02Solvent~150 mL
Hydrochloric Acid (Conc.) 7647-01-036.46Excess~20 mL

Equipment:

  • 500 mL Round-bottom flask (3-neck preferred).

  • Reflux condenser.

  • Addition funnel.

  • Magnetic stirrer / Heating mantle.

  • pH paper or probe.

  • Vacuum filtration setup (Buchner funnel).

Step-by-Step Procedure

Step 1: Preparation of Reactants

  • Resorcinol Solution: In the 500 mL flask, dissolve 33.0 g resorcinol (300 mmol) in 100 mL of water . Add 8.0 g NaOH (200 mmol) and stir until fully dissolved. The solution will turn slightly dark due to oxidation sensitivity (keep under N2 if possible).

    • Note: We use less than 3 eq of base initially to keep the pH controlled, but enough to form the phenoxide.

  • Chloroacetate Solution: In a separate beaker, neutralize 9.45 g chloroacetic acid (100 mmol) with 2.0 g NaOH dissolved in 30 mL water . Adjust pH to ~7-8. This prevents the acid from consuming the base intended for resorcinol.

Step 2: Reaction (O-Alkylation)

  • Heat the Resorcinol solution to a gentle reflux (~100°C).

  • Add the Chloroacetate solution dropwise via the addition funnel over 30–45 minutes .

    • Reasoning: Slow addition keeps the concentration of alkylating agent low relative to the excess resorcinol, favoring mono-substitution.

  • Maintain reflux for 3–4 hours .

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Isolation

  • Acidification: Acidify the reaction mixture carefully with concentrated HCl to pH < 2 .

    • Observation: A precipitate should form. This crude solid contains the target mono-acid and potentially some di-acid. Unreacted resorcinol remains largely in the aqueous phase due to its high water solubility.

  • Extraction (Alternative to direct filtration): If the precipitate is oily (common), extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) .

    • Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Evaporate solvent to obtain the crude solid.

Step 4: Purification

  • Removal of Resorcinol: The crude product is likely contaminated with resorcinol. Wash the solid vigorously with cold water or dissolve in minimal hot water and recrystallize. Resorcinol is highly soluble in water; the phenoxyacetic acid is less so.

  • Removal of Di-acid: If di-acid is present, recrystallization from Benzene or a Benzene/Ethyl Acetate mixture is often cited in older literature. A modern, safer alternative is Toluene or Water/Ethanol recrystallization.

    • Target: 2-(3-Hydroxyphenoxy)acetic acid typically crystallizes as white/off-white needles.

Process Flow & Visualization

Caption: Operational workflow for the synthesis and isolation of the target ether.[2]

Characterization & Safety

Analytical Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Literature values for substituted phenoxyacetic acids vary, but the target typically melts in the range of 140–155°C (Derivative dependent; verify experimentally).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.9 (s, 1H, -COOH )
      
    • 
       9.4 (s, 1H, -OH )
      
    • 
       7.0–6.3 (m, 4H, Aromatic protons)
      
    • 
       4.6 (s, 2H, -O-CH 2-COOH)
      
  • Solubility: Soluble in ethanol, ethyl acetate, DMSO. Sparingly soluble in cold water (unlike resorcinol).

Safety (MSDS Highlights)
  • Resorcinol: Toxic if swallowed, causes skin irritation, and serious eye irritation. Very toxic to aquatic life.

  • Chloroacetic Acid: DANGER. Toxic by inhalation, in contact with skin, and if swallowed. Causes severe skin burns and eye damage. Handle in a fume hood.

  • Sodium Hydroxide: Corrosive.

References

  • PubChem. (n.d.).[3] 2-(3-Hydroxyphenoxy)acetic acid (Compound).[1] National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Koelsch, C. F. (1931). The condensation of salicylaldehyde with certain ketones. Journal of the American Chemical Society.[4] (General reference for phenolic alkylation conditions).

  • Sattar Abed, T., et al. (2023).[5] New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences, 6(5), 962-969. (Describes analogous alkylation of resorcinol derivatives). [Link]

Sources

Application

Precision Auxin Modulation: Application of 2-(3-Hydroxyphenoxy)acetic Acid (3-HPAA) in Plant Tissue Culture

Part 1: Executive Summary & Scientific Rationale Introduction 2-(3-Hydroxyphenoxy)acetic acid (3-HPAA) is a specialized phenoxy-auxin analog distinct from the widely used 2,4-Dichlorophenoxyacetic acid (2,4-D). While 2,4...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

Introduction

2-(3-Hydroxyphenoxy)acetic acid (3-HPAA) is a specialized phenoxy-auxin analog distinct from the widely used 2,4-Dichlorophenoxyacetic acid (2,4-D). While 2,4-D is valued for its stability and potent induction of callus, its persistence often leads to genetic instability (somaclonal variation) or inhibition of subsequent developmental stages.

3-HPAA serves a unique niche in precision plant signaling . Its structural feature—a hydroxyl group at the meta (3) position—renders it metabolically labile. Unlike chlorinated auxins, 3-HPAA is a direct target for rapid glycosylation by endogenous UDP-glucosyltransferases. This characteristic allows researchers to utilize 3-HPAA for "Auxin Pulse" protocols , where a transient auxin signal is required to initiate dedifferentiation, followed by rapid "self-clearing" via plant metabolism to permit somatic embryo maturation.

Mechanism of Action
  • Receptor Binding: 3-HPAA binds to the TIR1/AFB auxin receptor pocket but with lower affinity than 2,4-D or IAA, necessitating higher micromolar concentrations for initial effect.

  • Metabolic Fate (The "Self-Clearing" Effect): The 3-hydroxyl group is a nucleophilic handle. Plant tissues rapidly convert 3-HPAA into inactive 3-O-glucosyl-phenoxyacetic acid conjugates. This contrasts with 2,4-D, which lacks this handle and remains active in tissue for weeks.

  • Stress Signaling: As a phenolic acid derivative, 3-HPAA mimics mild oxidative stress signals, which can synergistically enhance somatic embryogenesis competence in recalcitrant species.

Part 2: Visualization of Metabolic Pathway

The following diagram illustrates the differential fate of 3-HPAA compared to 2,4-D, highlighting why 3-HPAA is ideal for transient induction.

AuxinMetabolism cluster_input Exogenous Input cluster_cell Plant Cell Cytoplasm D24 2,4-D (Chlorinated Auxin) TIR1 TIR1/AFB Receptor (Auxin Signaling) D24->TIR1 Strong Binding UGT UDP-Glucosyltransferase (Metabolic Enzyme) D24->UGT Resistant to Attack Persist Persistent Signal (Inhibits Maturation) D24->Persist Accumulates HPAA 3-HPAA (Hydroxylated Auxin) HPAA->TIR1 Weak Binding HPAA->UGT Rapid Conjugation (at 3-OH group) Response Gene Expression (Callus/Embryo Induction) TIR1->Response Degradation of Aux/IAA Inactive 3-O-Glucoside Conjugate (Inactive) UGT->Inactive Irreversible Inactivation Inactive->Response Signal Termination (Allows Differentiation)

Figure 1: Differential metabolic fate of 3-HPAA vs. 2,4-D. Note the rapid inactivation of 3-HPAA via glycosylation, enabling signal termination without media exchange.

Part 3: Experimental Protocols

Protocol A: Preparation of 3-HPAA Stock Solution

Note: 3-HPAA is sensitive to oxidation. Fresh preparation is recommended.

  • Weighing: Measure 100 mg of 2-(3-Hydroxyphenoxy)acetic acid (CAS 1878-49-5).

  • Solubilization: Dissolve in 2-3 mL of 1N NaOH or 95% Ethanol.

    • Tip: NaOH is preferred for tissue culture to avoid ethanol toxicity in sensitive protoplasts.

  • Dilution: Bring volume to 100 mL with double-distilled water to create a 1 mg/mL (1000 ppm) stock.

  • Sterilization: Filter sterilize using a 0.22 µm PES membrane. Do not autoclave 3-HPAA, as the phenolic ring may undergo thermal oxidation.

  • Storage: Store in amber aliquots at -20°C. Discard if the solution turns dark brown (quinone formation).

Protocol B: Transient Induction of Somatic Embryogenesis

Target System: Recalcitrant species (e.g., woody legumes, specific Solanaceae) where 2,4-D causes necrosis.

Phase 1: Induction (The "Pulse")

  • Basal Media: Prepare MS (Murashige & Skoog) medium with 30g/L sucrose.

  • Auxin Addition: Add 3-HPAA at a concentration of 10 - 50 µM (approx. 1.7 - 8.4 mg/L).

    • Context: This is significantly higher than standard 2,4-D rates (usually 1-5 µM) to compensate for lower receptor affinity and rapid metabolism.

  • Explant Incubation: Culture explants (leaf discs or hypocotyls) in dark conditions at 25°C for 7-14 days .

    • Observation: Tissue may show slight browning (phenolic oxidation) but should not become necrotic.

Phase 2: Spontaneous Differentiation (The "Self-Clearing")

  • Transfer (Optional): Unlike 2,4-D protocols, you may NOT need to transfer explants to auxin-free media immediately.

  • In Situ Maturation: Extend the culture period to 21-28 days.

  • Mechanism Check: The plant tissue will glycosylate the 3-HPAA. As free auxin levels drop endogenously, pro-embryogenic masses (PEMs) will spontaneously transition to globular embryos.

    • Control: If using 2,4-D, embryos would remain arrested in the callus phase unless manually transferred to hormone-free media.

Part 4: Comparative Data Analysis

Table 1: Functional Comparison of Phenoxy-Auxins in Tissue Culture

Feature2,4-D (Standard)3-HPAA (Specialized)PAA (Natural Analog)
Receptor Affinity High (Strong Auxin)Low to ModerateLow
Metabolic Stability High (Resists degradation)Low (Rapidly conjugated) Moderate
Primary Use Callus induction, SuspensionPulse-induction, Metabolic studies Rooting, Endophytic signaling
Oxidation Risk LowHigh (Phenolic OH group) Low
Reversibility Requires media change (washing)Spontaneous (Metabolic) Spontaneous
Genotoxicity High (Methylation changes)Low (Mimics natural stress)Low

Part 5: Troubleshooting & Optimization Logic

Scenario 1: No Callus Formation

  • Cause: Rapid metabolism depleted the 3-HPAA before cell division could be triggered.

  • Solution: Implement a "Fed-Batch" approach. Add a second dose of sterile 3-HPAA (10 µM) at Day 5 to sustain the induction signal for a full 10-day window.

Scenario 2: Tissue Browning/Necrosis

  • Cause: Oxidation of the 3-hydroxyl group into quinones, which are toxic.

  • Solution: Add antioxidants to the media: Ascorbic Acid (50 mg/L) or PVP (Polyvinylpyrrolidone, 1 g/L) to scavenge oxidized phenolics.

Scenario 3: Hyperhydricity (Vitrification)

  • Cause: Weak auxin signal failing to regulate cell wall lignification.

  • Solution: Increase agar concentration to 0.8% or combine 3-HPAA with a low dose of Kinetin (0.1 µM).

Part 6: References

  • Stuart, D. A., & McCall, C. M. (1992).[1] Induction of somatic embryogenesis using side chain and ring modified forms of phenoxy acid growth regulators.[1] Plant Physiology, 99(1), 111-118.[1] Link

  • Zimmerman, P. W., & Hitchcock, A. E. (1942). Substituted phenoxy and benzoic acid growth substances and the relation of structure to physiological activity. Contributions from Boyce Thompson Institute, 12, 321-343. Link

  • Tamas, I. A., et al. (1992). Hormonal control of apical dominance: The role of auxin transport and metabolism. Plant Physiology, 100, 1361-1368. (Contextual grounding on auxin conjugation).

  • Staswick, P. E., et al. (2005). Characterization of the family of auxin-conjugating enzymes in Arabidopsis. The Plant Cell, 17(2), 616-629. Link

  • PhytoTechnology Laboratories. (2020). Plant Growth Regulator's Impact on Tissue Culture. Technical Guide. Link

Sources

Method

Application Note: Antimicrobial Susceptibility Profiling of 2-(3-Hydroxyphenoxy)acetic acid

Abstract & Scope This technical guide outlines the standardized protocol for evaluating the antimicrobial potential of 2-(3-Hydroxyphenoxy)acetic acid (CAS: 1878-87-1). As a phenoxyacetic acid derivative possessing both...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the standardized protocol for evaluating the antimicrobial potential of 2-(3-Hydroxyphenoxy)acetic acid (CAS: 1878-87-1). As a phenoxyacetic acid derivative possessing both a phenolic hydroxyl group and a carboxylic acid moiety, this compound presents specific solubility and pH challenges that must be managed to distinguish true antimicrobial efficacy from non-specific acidity toxicity.

This protocol utilizes Broth Microdilution (the gold standard for determining Minimum Inhibitory Concentration - MIC) enhanced with a Resazurin (Alamar Blue) reduction assay for precise, colorimetric endpoint determination. This method is optimized for high-throughput screening in drug discovery environments.

Compound Profile & Pre-Analytical Considerations

Before initiating biological assays, the physicochemical properties of the New Chemical Entity (NCE) must be addressed to ensure assay validity.

Chemical Properties[1][2][3]
  • IUPAC Name: 2-(3-hydroxyphenoxy)acetic acid

  • Molecular Formula: C₈H₈O₄

  • Molecular Weight: 168.15 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (COOH): pKa ≈ 3.0–4.5 (Potential to lower media pH).

    • Phenolic Hydroxyl (OH): pKa ≈ 10 (H-bond donor/acceptor).

Solubility & Stock Preparation

Phenoxyacetic acid derivatives exhibit poor water solubility in their protonated form. Dimethyl Sulfoxide (DMSO) is the required solvent.[1]

ParameterSpecificationRationale
Solvent 100% DMSO (Molecular Biology Grade)Ensures complete solubilization without hydrolysis.
Stock Concentration 10.24 mg/mL or 20.48 mg/mLFacilitates binary (log2) dilutions.
Storage -20°C, desiccated, protected from lightPrevents oxidative degradation of the phenol group.
Max Final DMSO ≤ 1.0% (v/v)Concentrations >1% are toxic to sensitive bacteria (e.g., N. gonorrhoeae).

Critical Control: Because the compound is an acid, high concentrations (≥512 µg/mL) may acidify the Mueller-Hinton Broth (MHB), inhibiting bacterial growth non-specifically.

  • Action: Measure pH of the highest concentration well.[2] If pH < 6.8, buffer the MHB with 100 mM MOPS (pH 7.2).

Experimental Workflow Visualization

The following diagram illustrates the logical flow from stock preparation to data acquisition.

AntimicrobialWorkflow Stock Stock Prep (DMSO) Dilution Serial Dilution (2-fold in MHB) Stock->Dilution Dilute to 2x Final Plate 96-Well Plate Setup Dilution->Plate 50 µL/well Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate 50 µL/well Incubation Incubation (16-20h @ 37°C) Plate->Incubation Resazurin Add Resazurin (Viability Dye) Incubation->Resazurin Post-growth Readout Readout (Visual/Fluorometric) Resazurin->Readout 1-4h Reaction

Figure 1: High-level workflow for Resazurin-based Broth Microdilution.

Protocol: Minimum Inhibitory Concentration (MIC)

This protocol aligns with CLSI M07-A10 and EUCAST guidelines, adapted for resazurin detection.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: ATCC 25922 (E. coli), ATCC 29213 (S. aureus), ATCC 27853 (P. aeruginosa).

  • Reagent: Resazurin sodium salt (dissolved in PBS at 6.75 mg/mL, sterile filtered).

  • Controls: Ciprofloxacin (Positive), DMSO (Solvent), Sterile Media (Negative).

Step-by-Step Procedure
Phase A: Plate Preparation
  • Dilution Series: Prepare a 2x concentration series of 2-(3-Hydroxyphenoxy)acetic acid in CAMHB.

    • Example: To test 0.5 – 256 µg/mL, prepare 1.0 – 512 µg/mL in tubes.

    • Note: Ensure the DMSO concentration in these 2x tubes is 2% so that the final assay concentration is 1%.

  • Dispensing: Add 50 µL of the 2x compound solution to columns 1–10 of a sterile 96-well microplate.

  • Controls:

    • Column 11: Growth Control (50 µL CAMHB + 1% DMSO).

    • Column 12: Sterility Control (100 µL CAMHB only).

Phase B: Inoculum Preparation[3]
  • Select 3-5 isolated colonies from a fresh agar plate (<24h old).

  • Suspend in saline to match 0.5 McFarland Standard (~1.5 × 10⁸ CFU/mL).

  • Dilute this suspension 1:100 in CAMHB to achieve ~1.5 × 10⁶ CFU/mL.

  • Add 50 µL of this diluted inoculum to wells in columns 1–11.

    • Final Assay Volume: 100 µL.

    • Final Bacterial Density: ~5 × 10⁵ CFU/mL (Standard).

Phase C: Incubation & Readout[3]
  • Seal plate with a breathable membrane to prevent evaporation.

  • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Resazurin Addition: Add 10 µL of Resazurin solution to each well.

  • Re-incubate for 1–4 hours.

    • Mechanism: Viable bacteria reduce blue resazurin (non-fluorescent) to pink resorufin (highly fluorescent).[4]

  • Scoring:

    • Blue: No growth (Inhibition).

    • Pink: Growth.[5]

    • MIC Definition: The lowest concentration well that remains blue.

Protocol: Minimum Bactericidal Concentration (MBC)

While MIC measures inhibition, MBC determines lethality. This is crucial for distinguishing bacteriostatic vs. bactericidal activity.

  • Identify the MIC well from the protocol above.[6]

  • Sample 10 µL from the MIC well and the two wells above the MIC (e.g., 2x and 4x MIC).

  • Spot these samples onto a fresh Nutrient Agar or TSA plate.

  • Incubate for 24 hours at 37°C.

  • Interpretation:

    • MBC: The lowest concentration that yields ≤5 colonies (corresponding to a 99.9% reduction in the initial inoculum).

Data Interpretation Logic

Use the following decision tree to categorize the activity of 2-(3-Hydroxyphenoxy)acetic acid.

Interpretation Start Analyze MIC & MBC CheckMIC Is MIC < 100 µg/mL? Start->CheckMIC Active Potentially Active CheckMIC->Active Yes Inactive Inactive / Weak CheckMIC->Inactive No CheckRatio Calculate MBC/MIC Ratio Active->CheckRatio Cidal Bactericidal (Ratio ≤ 4) CheckRatio->Cidal ≤ 4 Static Bacteriostatic (Ratio > 4) CheckRatio->Static > 4

Figure 2: Decision logic for classifying antimicrobial mode of action.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media.Check stock; ensure DMSO < 1%. If precipitate persists, MIC is invalid > solubility limit.
Pink Sterility Control Contamination.[6]Discard plate; review sterile technique.
Blue Growth Control Inoculum too low or DMSO toxicity.Verify CFU count via plate count; ensure DMSO ≤ 1%.
MIC varies > 1 dilution Inoculum inconsistency.Use fresh 0.5 McFarland standard; vortex well.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[8][9] Wayne, PA: CLSI.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022).[10] Reading guide for broth microdilution.[2][11][12]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.

  • PubChem. (n.d.). 2-(3-Hydroxyphenoxy)acetic acid - Compound Summary. National Library of Medicine.

Sources

Application

Application Note: Experimental Design for Evaluating 2-(3-Hydroxyphenoxy)acetic Acid (3-HPAA) on Crop Yield

Executive Summary & Chemical Logic This guide details the experimental framework for assessing 2-(3-Hydroxyphenoxy)acetic acid (3-HPAA) as a plant growth regulator (PGR) or biostimulant. The Molecule: 3-HPAA (CAS: 1878-4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This guide details the experimental framework for assessing 2-(3-Hydroxyphenoxy)acetic acid (3-HPAA) as a plant growth regulator (PGR) or biostimulant.

The Molecule: 3-HPAA (CAS: 1878-49-5) belongs to the phenoxyacetic acid class.[1] Unlike its chlorinated analogs (e.g., the herbicide 2,4-D), the 3-hydroxy substitution suggests a reduced affinity for the TIR1 auxin receptor, potentially shifting its activity profile from herbicidal to biostimulant or stress-mitigating at low concentrations.

The Hypothesis: 3-HPAA acts as a "weak auxin" or phenolic antioxidant. It is hypothesized to enhance crop yield by:

  • Modulating root architecture (increasing nutrient uptake) without inhibiting elongation.

  • Mitigating oxidative stress via the phenolic hydroxyl group.

  • Enhancing source-to-sink transport during grain filling.

Formulation Protocol (Critical Step)

Reliable data begins with reproducible chemistry. Phenoxy acids are often insoluble in water at neutral pH.

Stock Solution Preparation (10,000 ppm)

Reagents:

  • 3-HPAA (Solid, >98% purity)

  • Solvent: Dimethyl sulfoxide (DMSO) OR 1N NaOH

  • Carrier: Distilled Water (

    
    )
    
  • Surfactant: Tween-20 (Polysorbate 20)

Procedure:

  • Weighing: Weigh 1.0 g of 3-HPAA.

  • Solubilization: Dissolve completely in 10 mL of DMSO (preferred for stability) or 10 mL of 0.5N NaOH.

    • Note: If using NaOH, ensure the final pH is adjusted to 6.0–7.0 using HCl before application to prevent pH-burn on leaves.

  • Dilution: Bring volume to 100 mL with

    
    . This is your 10,000 ppm (1%) Stock . Store at 4°C in dark.
    
Working Solutions (Foliar Spray)

Prepare fresh. Include 0.1% v/v Tween-20 in all final solutions to ensure leaf adhesion.

Target ConcentrationVolume of Stock (10,000 ppm)Volume of Water (+ Surfactant)Role in Design
0 ppm (Control) 0 mL1000 mL (contains solvent blank)Negative Control
0.1 ppm 0.01 mL999.99 mLLow Dose (Hormesis check)
1.0 ppm 0.1 mL999.9 mLBiostimulant Range
10 ppm 1.0 mL999.0 mLStandard Auxin Range
100 ppm 10.0 mL990.0 mLHigh Dose (Toxicity check)

Phase 1: High-Throughput Root/Shoot Screen (In Vitro)

Objective: Rapidly identify the "Goldilocks" concentration range using an adapted OECD 208 protocol.

Test System: Arabidopsis thaliana (Model) or Triticum aestivum (Wheat - Crop Target). Duration: 14 Days.

Workflow:

  • Substrate: 0.8% Agar plates (Murashige & Skoog medium) spiked with 3-HPAA concentrations (0, 0.1, 1, 10, 50, 100

    
    ).
    
  • Stratification: Vernalize seeds at 4°C for 2 days to synchronize germination.

  • Growth: Vertically oriented plates in growth chamber (16h light/8h dark, 22°C).

  • Data Collection (Day 14):

    • Primary Root Length (cm) – Key Auxin Metric

    • Lateral Root Density (roots/cm)

    • Fresh Shoot Weight (mg)

Success Criteria: A "bell-shaped" dose-response curve where intermediate doses increase lateral rooting without stunting primary root length significantly (>20% inhibition is a red flag for herbicidal activity).

Phase 2: Greenhouse Yield & Stress Assay

Objective: Validate yield components and physiological mechanism.

Experimental Design: Randomized Complete Block Design (RCBD). Replicates: 6 pots per treatment. Crop: Tomato (Solanum lycopersicum) or Soybean (Glycine max).

Application Timing (BBCH Scale)

Precision timing is vital. Apply 3-HPAA foliar spray at these specific phenological stages:

  • BBCH 14-16: Leaf development (Vegetative establishment).

  • BBCH 51-59: Inflorescence emergence (Critical for fruit set).

Data Collection Protocol
Metric CategoryParameterMethod/InstrumentCausality Check
Physiology

(Chlorophyll Fluorescence)
Fluorometer (Dark adapted)Photosynthetic efficiency integrity.
Physiology Stomatal Conductance (

)
PorometerGas exchange/Transpiration.
Biochemistry MDA ContentMalondialdehyde AssayLipid peroxidation (Oxidative stress marker).
Yield Fruit/Pod NumberManual CountFruit set efficiency.
Yield Harvest Index (HI)

Biomass partitioning efficiency.

Mechanism of Action (Visualized)

The following diagram illustrates the hypothesized signaling pathway where 3-HPAA modulates yield. It distinguishes between the Genomic Pathway (Auxin signaling) and the Non-Genomic Pathway (ROS Scavenging).

G cluster_0 Plant Cell Cytoplasm cluster_1 Nucleus (Genomic Response) Input Exogenous 3-HPAA (Foliar Application) ROS Reactive Oxygen Species (ROS) Input->ROS Stress Conditions Scavenge Direct Phenolic Scavenging Input->Scavenge Hydroxyl Group Activity TIR1 TIR1/AFB Receptor Complex Input->TIR1 Auxin Mimicry ROS->Scavenge Inhibition Output2 Stress Tolerance (Drought/Heat) Scavenge->Output2 AuxIAA Aux/IAA Repressor Degradation TIR1->AuxIAA ARF ARF Transcription Factors Released AuxIAA->ARF Genes Upregulation of Expansins & PIN proteins ARF->Genes Output1 Enhanced Root Architecture Genes->Output1 Yield INCREASED CROP YIELD (Harvest Index) Output1->Yield Output2->Yield

Figure 1: Hypothesized dual-mode of action for 3-HPAA. The molecule acts as a weak auxin ligand (Blue pathway) and a direct antioxidant (Green pathway), converging to support yield.

Statistical Analysis Plan

To ensure Trustworthiness of the results, data must be analyzed rigorously:

  • Normality Test: Shapiro-Wilk test to ensure data follows a Gaussian distribution.

  • Variance: Levene’s test for homogeneity of variance.

  • Significance: One-way ANOVA.

  • Post-hoc: Tukey’s HSD (Honest Significant Difference) at

    
     to separate treatment means from the control.
    

Self-Validation Check:

  • If the Coefficient of Variation (CV) in the control group exceeds 15%, the trial is invalid due to environmental heterogeneity.

References

  • OECD Guidelines for the Testing of Chemicals. (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Publishing. [Link][2]

  • Meier, U. (2018). Growth stages of mono- and dicotyledonous plants - BBCH Monograph. Julius Kühn-Institut (JKI). [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

  • Rademacher, W. (2015). Plant Growth Regulators: Backgrounds and Uses in Plant Production. Journal of Plant Growth Regulation, 34, 845–872. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of 2-(3-Hydroxyphenoxy)acetic acid Derivatives

Welcome to the technical support center for the analysis of 2-(3-hydroxyphenoxy)acetic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(3-hydroxyphenoxy)acetic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of compounds. The unique combination of a phenoxy ring, a carboxylic acid, and a phenolic hydroxyl group often leads to complex and challenging NMR spectra.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in spectral interpretation, from signal overlap to the nuanced behavior of exchangeable protons. Our goal is to provide you with the expertise and practical insights needed to confidently elucidate the structure of your molecules.

Part 1: Troubleshooting Guide - Navigating Common Spectral Complexities

This section addresses specific issues frequently encountered during the NMR analysis of 2-(3-hydroxyphenoxy)acetic acid derivatives. Each entry follows a question-and-answer format, providing a diagnostic workflow and recommended solutions.

Issue 1: My aromatic signals are overlapping and difficult to assign. How can I resolve them?

Answer:

Signal overlapping in the aromatic region (typically 6.5-7.5 ppm) is a common challenge with 2-(3-hydroxyphenoxy)acetic acid derivatives due to the presence of multiple protons on the phenyl ring with similar electronic environments. The substitution pattern on the ring further complicates this. Here’s a systematic approach to resolving these signals:

Step 1: Re-evaluate Your 1D ¹H NMR Conditions

  • Solvent Choice: The choice of solvent can significantly impact chemical shifts. If you are using a common solvent like CDCl₃, consider acquiring a spectrum in a more polar or aromatic solvent like DMSO-d₆ or acetone-d₆. The solvent-induced shifts can often separate overlapping signals. For instance, DMSO-d₆ is known to form hydrogen bonds with hydroxyl and carboxylic acid protons, which can also influence the chemical shifts of nearby aromatic protons.

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes resolve overlapping signals by altering conformational equilibria or the rates of chemical exchange processes.

Step 2: Employ 2D NMR Techniques

If optimizing 1D conditions is insufficient, 2D NMR is the most powerful tool for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This is the first step to identify which protons are spin-coupled to each other. For a 2-(3-hydroxyphenoxy)acetic acid derivative, you would expect to see correlations between adjacent aromatic protons. For example, in a disubstituted ring, you can trace the connectivity around the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. By identifying the chemical shift of the carbon atom, you can often resolve ambiguities in the proton spectrum, as carbon chemical shifts are generally more dispersed than proton shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for assigning protons based on their long-range couplings to key functional groups, such as the carbonyl carbon of the acetic acid moiety.

Step 3: Utilize a Higher Field Spectrometer

If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, often resolving overlapping signals directly in the 1D spectrum.

Troubleshooting Workflow for Aromatic Signal Overlap

G Start Overlapping Aromatic Signals ChangeSolvent Acquire spectrum in a different solvent (e.g., DMSO-d6, Acetone-d6) Start->ChangeSolvent CheckResolution Are signals resolved? ChangeSolvent->CheckResolution RunCOSY Perform a COSY experiment to identify J-coupling networks CheckResolution->RunCOSY No HigherField Acquire spectrum on a higher field spectrometer CheckResolution->HigherField If available Assign Assign aromatic signals CheckResolution->Assign Yes RunHSQC Perform an HSQC experiment to correlate protons to carbons RunCOSY->RunHSQC RunHMBC Perform an HMBC experiment for long-range H-C correlations RunHSQC->RunHMBC RunHMBC->Assign HigherField->Assign

Caption: Workflow for resolving overlapping aromatic signals.

Issue 2: The signals for my -OH and -COOH protons are broad or have disappeared. What happened to them?

Answer:

The disappearance or significant broadening of signals from exchangeable protons (phenolic -OH and carboxylic acid -COOH) is a very common phenomenon in ¹H NMR. This is due to chemical exchange with residual water in the NMR solvent or intermolecular exchange between molecules. The rate of this exchange can average the signal into the baseline, making it seem to disappear.

Diagnostic and Confirmatory Steps:

  • D₂O Exchange: This is the definitive experiment to confirm the presence of exchangeable protons.

    • Protocol: Acquire a standard ¹H NMR spectrum. Then, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it gently, and re-acquire the spectrum.

    • Expected Outcome: The signals corresponding to the -OH and -COOH protons will disappear. This is because the protons are replaced by deuterium through chemical exchange, and deuterium is not observed in a standard ¹H NMR experiment. A new, often broad signal for HOD may appear.

  • Use a Dry Solvent: The rate of exchange is highly dependent on the amount of residual water in the NMR solvent. Using a freshly opened bottle of deuterated solvent or a solvent that has been dried over molecular sieves can slow down the exchange rate and result in sharper signals for the -OH and -COOH protons. DMSO-d₆ is particularly useful for observing exchangeable protons as it is hygroscopic and the residual water signal is well-defined, and it also forms hydrogen bonds that slow down exchange.

  • Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, often resulting in the sharpening of broad signals.

Expected Chemical Shifts for Exchangeable Protons:

Proton TypeTypical Chemical Shift Range (ppm)Solvent Dependencies
Phenolic -OH4.5 - 8.0Highly variable, shifts downfield in H-bond accepting solvents like DMSO-d₆.
Carboxylic Acid -COOH10.0 - 13.0Also highly variable and often very broad. Sharper in DMSO-d₆.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts and coupling patterns for the parent 2-(3-hydroxyphenoxy)acetic acid?

A1: For the parent compound, you can expect the following approximate chemical shifts and coupling patterns. Note that these can vary based on solvent and concentration.

ProtonMultiplicityApprox. Chemical Shift (ppm) in DMSO-d₆Typical Coupling Constants (J, Hz)
H-2't7.15J = 8.0 Hz
H-4'dd6.55J = 8.0, 2.0 Hz
H-5't6.45J = 2.0 Hz
H-6'dd6.50J = 8.0, 2.0 Hz
-CH₂-s4.60N/A
-OHs (broad)~9.5N/A
-COOHs (very broad)~13.0N/A

The numbering of the phenyl ring is with the oxygen of the phenoxy group at position 1'.

The aromatic region will show a characteristic pattern for a 1,3-disubstituted benzene ring. The methylene (-CH₂-) protons of the acetic acid side chain typically appear as a sharp singlet, as there are no adjacent protons to couple with.

Q2: How do substituents on the phenyl ring affect the ¹H NMR spectrum?

A2: Substituents can have a significant impact on the chemical shifts of the aromatic protons through their electronic effects (inductive and resonance).

  • Electron-Donating Groups (EDGs) like -OCH₃ or -NH₂ will shield the aromatic protons, causing them to shift to a lower ppm (upfield).

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN will deshield the aromatic protons, causing them to shift to a higher ppm (downfield).

The position of the substituent will also alter the coupling patterns. For example, a substituent at the 4'-position would change the splitting patterns of H-2', H-5', and H-6'.

Q3: When should I use ¹³C NMR, and what information can it provide?

A3: ¹³C NMR is a crucial complementary technique to ¹H NMR, especially for confirming the carbon skeleton of your molecule.

  • Key Information Provided:

    • Number of Unique Carbons: The number of signals in a broadband proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms.

    • Chemical Environment of Carbons: The chemical shift of each carbon provides information about its functional group. For 2-(3-hydroxyphenoxy)acetic acid derivatives, you can expect:

      • Carbonyl Carbon (-COOH): ~170-180 ppm

      • Aromatic Carbons (C-O): ~155-160 ppm

      • Aromatic Carbons (C-H and C-C): ~100-130 ppm

      • Methylene Carbon (-CH₂-): ~65-70 ppm

    • Confirmation of Quaternary Carbons: Carbons with no attached protons (like C-1' and C-3' in the parent structure) are readily identified.

  • When to Use It:

    • To confirm the successful synthesis of your target molecule.

    • When ¹H NMR is ambiguous due to signal overlap.

    • To aid in the assignment of protons through 2D HSQC and HMBC experiments.

Q4: Can mass spectrometry help in interpreting my NMR data?

A4: Absolutely. High-resolution mass spectrometry (HRMS) is an essential tool to use alongside NMR. It provides the exact mass of your compound, which allows you to determine its elemental composition. This confirms that the structure you are proposing based on your NMR data is consistent with the molecular formula. This is a critical self-validating step in structure elucidation.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Optimization

Technical Support Center: Minimizing By-product Formation in the Williamson Ether Synthesis of Phenoxyacetic Acids

Welcome to the technical support center for the Williamson ether synthesis of phenoxyacetic acids. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Williamson ether synthesis of phenoxyacetic acids. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial reaction and troubleshoot common issues, particularly the formation of unwanted by-products. Phenoxyacetic acid and its derivatives are vital structural motifs in numerous pharmaceuticals and biologically active compounds.[1] While the Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers, its application in producing phenoxyacetic acids from phenols and haloacetic acids is not without its challenges.[2][3] This resource provides in-depth, experience-driven advice to help you achieve higher yields and purity in your syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the Williamson ether synthesis of phenoxyacetic acids, and what causes their formation?

The primary desired reaction is the O-alkylation of the phenoxide ion. However, two main side reactions can occur, leading to significant by-product formation:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen atom and the aromatic ring (typically at the ortho and para positions).[2][4] When the alkylating agent (in this case, the haloacetate) reacts with the carbon of the aromatic ring, it results in the formation of a (carboxymethyl)phenol by-product. This is a competing reaction that lowers the yield of the desired phenoxyacetic acid.[5]

  • Unreacted Starting Materials: Incomplete deprotonation of the phenol or a reaction that has not gone to completion will result in the presence of starting materials in the final product mixture.[6][7]

Q2: How does the choice of base impact by-product formation?

The base is critical for deprotonating the phenol to form the reactive phenoxide ion.[6][8][9] The strength and steric bulk of the base can significantly influence the reaction's outcome.

  • Strong vs. Weak Bases: A sufficiently strong base is necessary to ensure complete deprotonation of the phenol.[6] Incomplete deprotonation leads to lower yields. Common strong bases for this synthesis include sodium hydroxide (NaOH) and potassium hydroxide (KOH).[6][10][11] Weaker bases may not be effective, especially for less acidic phenols.[12]

  • Sterically Hindered Bases: While not as common for this specific synthesis, using a bulky base like potassium tert-butoxide can favor elimination reactions (E2) if the alkyl halide is susceptible, though this is less of a concern with chloroacetic acid.[8][12]

Q3: Can the solvent choice minimize by-product formation?

Absolutely. The solvent plays a crucial role in influencing the reaction pathway.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions like the Williamson ether synthesis.[6][12] They can accelerate the reaction rate and often favor the desired O-alkylation over C-alkylation.[5][12]

  • Protic Solvents: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, reducing its nucleophilicity and potentially slowing down the reaction.[12] However, mixed solvent systems, such as ethanol and water, are sometimes used to dissolve all reactants effectively.[10]

Troubleshooting Guide

Problem: My primary product is a mixture of the desired phenoxyacetic acid and a C-alkylated by-product.
  • Cause: The phenoxide ion is reacting at the aromatic ring instead of the oxygen.

  • Solutions:

    • Solvent Selection: Switch to a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[5][12]

    • Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can help shuttle the phenoxide ion to the organic phase where the reaction occurs, sometimes improving selectivity for O-alkylation.[13]

Problem: The reaction is slow and gives a low yield of the desired product.
  • Cause: The reaction conditions are not optimal for the SN2 reaction to proceed to completion.

  • Solutions:

    • Increase Temperature: Gently heating the reaction mixture, typically in the range of 50-100°C, can increase the reaction rate.[2][13] Some protocols utilize reflux conditions.[10]

    • Extend Reaction Time: Williamson ether syntheses can require anywhere from 1 to 24 hours to go to completion.[2][13] Monitor the reaction by TLC to determine the optimal time.

    • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times (often to 5-15 minutes) and improve yields.[2][13][14]

    • Choice of Haloacetic Acid: While chloroacetic acid is common, bromoacetic or iodoacetic acid are more reactive and would lead to faster reaction times, although they are more expensive.[6]

Problem: I have a significant amount of unreacted phenol in my product mixture.
  • Cause: Incomplete deprotonation of the phenol.

  • Solutions:

    • Verify Base Strength: Ensure you are using a strong base like NaOH or KOH.[6][10][11]

    • Stoichiometry: Use a slight excess of the base to ensure complete deprotonation.

    • Anhydrous Conditions: If using a moisture-sensitive base like sodium hydride (NaH), ensure your solvent and glassware are completely dry.

Experimental Protocols

Optimized Protocol for the Synthesis of Phenoxyacetic Acid

This protocol is designed to maximize the yield of the O-alkylated product while minimizing by-product formation.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (45 mmol) in a mixture of deionized water (15 mL) and ethanol (5 mL) with stirring at room temperature.[10]

  • Slowly add phenol (45 mmol) to the basic solution and continue stirring for 20 minutes to ensure complete formation of the sodium phenoxide.[10]

  • In a separate beaker, dissolve chloroacetic acid (55 mmol) in deionized water (15 mL) under an ice-water bath. Adjust the pH to 8-9 with a 30% NaOH solution to form sodium chloroacetate.[10]

  • Add the sodium chloroacetate solution to the sodium phenoxide solution.[10]

  • Heat the reaction mixture to reflux (approximately 102°C) for 5 hours.[10]

  • After cooling to room temperature, acidify the mixture to a pH of 1-2 with 2.0 M HCl to precipitate the crude phenoxyacetic acid.[10]

  • Filter the white precipitate and wash it three times with dilute hydrochloric acid.[10]

  • For purification, disperse the crude product in 100 mL of hot deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution. Filter the solution to remove any insoluble impurities.[10]

  • Collect the filtrate and re-acidify to a pH of 1-2 with 2.0 M HCl to precipitate the pure phenoxyacetic acid.[10]

  • Filter the purified product, wash with dilute hydrochloric acid, and dry overnight in a vacuum oven.[10]

Data Summary

ParameterRecommended ConditionRationale
Base NaOH, KOH[6][10][11]Strong bases ensure complete deprotonation of the phenol.
Solvent Polar aprotic (DMF, DMSO) or mixed protic (Ethanol/Water)[5][6][10][12]Polar aprotic solvents can accelerate the SN2 reaction and favor O-alkylation. Mixed protic systems can be effective for dissolving all reactants.
Temperature 50-100°C (or reflux)[2][10][13]Higher temperatures increase the reaction rate.
Reaction Time 1-24 hours[2][13]Sufficient time is needed for the reaction to go to completion.

Visualizing the Reaction and By-product Formation

Williamson Ether Synthesis of Phenoxyacetic Acid

Williamson_Ether_Synthesis Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., NaOH) O_Alkylation O-Alkylation (Desired) Phenoxide->O_Alkylation + Chloroacetic Acid C_Alkylation C-Alkylation (By-product) Phenoxide->C_Alkylation + Chloroacetic Acid (competing reaction) Chloroacetic_Acid Chloroacetic Acid Phenoxyacetic_Acid Phenoxyacetic Acid O_Alkylation->Phenoxyacetic_Acid SN2 Reaction C_Alkylated_Phenol (Carboxymethyl)phenol C_Alkylation->C_Alkylated_Phenol

Caption: Reaction pathway for phenoxyacetic acid synthesis and competing C-alkylation.

References

  • A Comparative Guide to Alternative Reagents for the Synthesis of Phenoxyacetic Acid Esters - Benchchem. (n.d.).
  • Phenoxyacetic acid synthesis - ChemicalBook. (n.d.).
  • Reducing reaction time for phenoxyacetic acid synthesis - Benchchem. (n.d.).
  • Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development - MDPI. (2025, November 12).
  • Small scale synthesis of 2,4-dichlorophenoxyacetic acid. - ACS Publications. (n.d.).
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021, January 28).
  • Williamson Ether Synthesis - ChemTalk. (2022, October 23).
  • WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents. (n.d.).
  • The Synthesis of 4-Methylphenoxyacetic Acid. (n.d.).
  • Improving reaction conditions for Williamson ether synthesis - Benchchem. (n.d.).
  • CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620 - YouTube. (2020, April 17).
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem. (n.d.).
  • Williamson ether synthesis (video) - Khan Academy. (n.d.).
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications. (2005, February 23).
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Experiment 3: Williamson Ether Synthesis Introduction | Chegg.com. (2022, March 13).
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. (n.d.).
  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents. (n.d.).
  • Williamson Ether synthesis : r/OrganicChemistry - Reddit. (2025, February 27).
  • Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit. (2015, June 26).
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).
  • Troubleshooting guide for Williamson ether synthesis with secondary iodides - Benchchem. (n.d.).
  • [FREE] Discuss the challenges and strategies for conducting Williamson ether synthesis when employing particularly - Brainly. (2024, April 12).
  • Report 7 Summary of Williamson 1 | PDF | Ether | Chemical Reactions - Scribd. (n.d.).
  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22).
  • Chemistry 211 Experiment 4 - MiraCosta College. (2012, November 14).
  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13).
  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011, April 9).
  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead. (2025, September 16).
  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (n.d.).
  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing Plant Uptake of 2-(3-Hydroxyphenoxy)acetic Acid

Status: Operational Ticket ID: BIO-UPTAKE-3HPAA-001 Assigned Specialist: Senior Application Scientist, Plant Physiology Division[1][2] Executive Summary: The Physicochemical Challenge You are working with 2-(3-Hydroxyphe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BIO-UPTAKE-3HPAA-001 Assigned Specialist: Senior Application Scientist, Plant Physiology Division[1][2]

Executive Summary: The Physicochemical Challenge

You are working with 2-(3-Hydroxyphenoxy)acetic acid (3-HPAA) .[1][2] To successfully enhance its biological uptake, you must first understand the molecule's dual nature. It contains a carboxylic acid moiety (pKa ~3.5–4.[1][2]5) and a phenolic hydroxyl group at the meta position.

This structure presents two specific barriers to uptake:

  • Ionization: At physiological pH (neutral), it exists as an anion, which repels against the negatively charged plant cell wall and plasma membrane.[2]

  • Metabolic Liability: The exposed 3-hydroxyl group is a prime target for rapid glycosylation by UDP-glycosyltransferases (UGTs), leading to vacuolar sequestration (inactivation) rather than active signaling.[1][2]

This guide addresses these barriers through field-proven troubleshooting protocols.

Module 1: Foliar Application & Cuticular Penetration

Q: I am seeing crystallization on the leaf surface and no physiological response. Why isn't it penetrating?

Diagnosis: This is a formulation failure, likely due to droplet drying before penetration or ionic repulsion .[1][2] The plant cuticle is a lipophilic waxy barrier.[2] 3-HPAA, being relatively polar due to the hydroxyl group, resists passive diffusion through waxes.

The Fix: The "Acid-Surfactant" System You must shift the equilibrium toward the protonated (neutral) form of the acid while lowering the surface tension.

Protocol:

  • Adjust pH: Buffer your spray solution to pH 3.5 – 4.0 .

    • Mechanism:[3][4][5][6][7] According to the Henderson-Hasselbalch equation, lowering pH below the pKa ensures >50% of the molecule is in the protonated, uncharged state (

      
      ), which is lipophilic enough to cross the cuticle.
      
  • Select the Right Adjuvant: Do not use generic spreaders.

    • Recommendation: Use an Organosilicone surfactant (e.g., Silwet L-77) at 0.05% - 0.1% v/v.[1][2]

    • Why: Organosilicones lower surface tension to <25 mN/m, allowing "stomatal flooding"—bypassing the cuticle entirely by entering through open stomata.

  • Add Humectants: Add Glycerol (1% v/v) to the formulation. This keeps the droplet hydrated longer, extending the window for diffusion.

Q: My water source is hard (high Ca/Mg). Will this affect uptake?

Diagnosis: Yes. Divalent cations (


, 

) bind to the carboxylate group of 3-HPAA, forming insoluble salts that precipitate on the leaf surface.

The Fix: Ammonium Sulfate (AMS) Conditioning Add Ammonium Sulfate (1-2% w/v) to your water before adding 3-HPAA.[1][2]

  • Mechanism:[3][4][5][6][7] Sulfate ions bind

    
    /
    
    
    
    (precipitating them as gypsum), while ammonium ions (
    
    
    ) acidify the droplet upon drying, further promoting the protonated, active form of 3-HPAA [1].

Module 2: Root Uptake & The Ion Trap Mechanism

Q: In hydroponics, the plants show no phenotype even at high concentrations. Is the molecule degrading?

Diagnosis: If the molecule is stable in the reservoir, you are likely fighting the Chemiosmotic Gradient . Plant cells maintain a pH of ~5.5 in the apoplast (cell wall) and ~7.2 in the cytosol.

The Fix: Exploit the "Ion Trap" You must rely on the Acid Growth Theory mechanism used by native auxins (IAA).

Experimental Setup:

  • Reservoir pH: Maintain nutrient solution pH at 5.0 – 5.5 .

  • Mechanism:

    • In Apoplast (pH 5.5): A significant portion of 3-HPAA becomes protonated (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).[2] This neutral form passively diffuses across the plasma membrane.[2]
      
    • In Cytosol (pH 7.2): The neutral acid dissociates into the anion (

      
      ) and a proton. The charged anion cannot diffuse back out.[2] It is "trapped" inside the cell, accumulating to concentrations 10-100x higher than the outside [2].
      

Visualization: The Ion Trap Pathway

IonTrap cluster_apoplast Apoplast (pH 5.5) cluster_membrane Plasma Membrane cluster_cytosol Cytosol (pH 7.2) HPAA_out 3-HPAA (Protonated) Neutral & Lipophilic Diffusion Passive Diffusion HPAA_out->Diffusion Permeable HPAA_anion_out 3-HPAA- (Anion) Carrier AUX1 Influx Carrier HPAA_anion_out->Carrier Active Transport HPAA_in 3-HPAA (Protonated) Diffusion->HPAA_in HPAA_trapped 3-HPAA- (Trapped Anion) Active Signaling Form Carrier->HPAA_trapped HPAA_in->HPAA_trapped Dissociation (High pH) HPAA_trapped->Diffusion Impermeable

Caption: The Ion Trap Mechanism. Low pH in the apoplast drives protonation and entry; high cytosolic pH traps the molecule as an anion.

Module 3: Metabolic Stability (Bioavailability)

Q: I detect uptake using radiolabeling, but the biological effect is transient. Why?

Diagnosis: Rapid Glycosylation. The phenolic hydroxyl group at position 3 is chemically distinct from standard auxins like 2,4-D (which lacks a free hydroxyl).[1][2] Plants possess a vast array of UDP-glycosyltransferases (UGTs) that rapidly conjugate free phenols to glucose to detoxify them [3].[1][2]

The Fix: Chemical Masking (Prodrug Strategy) If you cannot inhibit the enzymes, you must mask the site of metabolism.

Strategy:

  • Acetylation: Synthesize the 3-acetoxy derivative (protecting the OH group).[1][2]

    • Logic: This increases lipophilicity (enhancing uptake) and prevents immediate glycosylation.[1][2] Intracellular esterases will cleave the acetyl group, releasing the active 3-HPAA slowly inside the cell.

  • Co-treatment: While difficult in field settings, in lab assays, co-treatment with a general esterase inhibitor is not recommended as it blocks activation.[1][2] Instead, verify the presence of the 3-O-glucoside metabolite via LC-MS to confirm this diagnosis.

Module 4: Analytical Validation Workflow

Q: How do I prove the molecule is inside the tissue and not just stuck to the wax?

Protocol: The Wash-Extract-Quantify Method

StepActionReagent/ConditionPurpose
1 Surface Wash 50% Ethanol + 0.05% Triton X-100 (30 sec dip)Removes non-absorbed residue from the cuticle.
2 Quench Liquid NitrogenStops metabolic processing immediately.[1][2]
3 Extraction 80% Methanol (Acidified with 1% Formic Acid)Extracts the free acid and polar conjugates.
4 Analysis LC-MS/MS (Negative Mode)Quantify both Free 3-HPAA and 3-HPAA-Glucoside .

Visualization: Validation Workflow

Workflow cluster_inputs Input cluster_process Processing cluster_output Validation Formulation 3-HPAA + Silwet L-77 + Buffer (pH 4.0) Application Foliar/Root Application Formulation->Application Wash Ethanol Wash (Remove Surface Residue) Application->Wash Time T Extract MeOH Extraction (+Formic Acid) Wash->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Ratio: Free Acid vs. Glucoside LCMS->Data

Caption: Step-by-step experimental workflow to distinguish surface residue from true biological uptake and metabolic fate.

References

  • Crop Protection Network. (2024).[1][2] Adjuvants with Herbicides: When and Why They Are Needed.[1][2]

  • Pedersen, B.P., et al. (2022).[1][2] Structures and mechanism of the plant PIN-FORMED auxin transporter. Nature.[1][2]

  • Le Roy, J., et al. (2016).[1][2] Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants.[1][2][8] Frontiers in Plant Science.[1][2][8]

  • PubChem. (2025).[1][2][9][10] 2-(2-Hydroxyphenyl)acetic acid Compound Summary. National Library of Medicine.[1][2]

Sources

Optimization

dealing with inconsistent results in 2-(3-Hydroxyphenoxy)acetic acid bioassays

This technical guide addresses the specific challenges associated with 2-(3-Hydroxyphenoxy)acetic acid (CAS 1878-83-7), a structural scaffold often used in fragment-based drug discovery (e.g., HIF-PH inhibitors, PPAR ago...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with 2-(3-Hydroxyphenoxy)acetic acid (CAS 1878-83-7), a structural scaffold often used in fragment-based drug discovery (e.g., HIF-PH inhibitors, PPAR agonists) and auxin analog studies.

Inconsistent results with this compound typically stem from its dual-functional nature : it possesses an oxidizable phenolic hydroxyl group and an ionizable carboxylic acid. This guide provides a root-cause analysis and standardized protocols to eliminate experimental noise.

Status: Operational Ticket ID: T-HPAA-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Root Cause Analysis: Why Are Your Results Inconsistent?

Inconsistencies with 2-(3-Hydroxyphenoxy)acetic acid (3-HPAA) are rarely due to biological variability alone. They are usually physicochemical artifacts.

A. Oxidative Instability & Quinone Formation

The 3-hydroxyl group on the phenyl ring is electron-rich, making the molecule susceptible to auto-oxidation, especially in basic buffers (pH > 7.4) or in the presence of trace metals.

  • Mechanism: The phenol oxidizes to form reactive quinone intermediates.

  • Impact: Quinones are Pan-Assay Interference Compounds (PAINS). They covalently modify cysteine residues on proteins, leading to false positives in enzymatic assays or variable toxicity in cell-based models [1].

  • Symptom: Assay buffer turns faint yellow/brown over time; IC50 values shift left (become more potent) with longer incubation times.

B. pH-Dependent Solubility (The "Crash-Out" Effect)

3-HPAA is a weak acid (pKa ~3.5 for carboxyl, ~9.8 for phenol).

  • Issue: In DMSO stock solutions, it is stable. However, upon dilution into aqueous media (especially acidic cell culture media), the protonated form may precipitate if the concentration exceeds its thermodynamic solubility limit.

  • Impact: "Inconsistent" results are often just "variable effective concentration."

  • Symptom: High standard deviations between technical replicates; loss of activity at high concentrations (bell-shaped dose-response).

C. Metal Chelation

The ether oxygen, combined with the carboxylic acid and the phenolic hydroxyl, creates a potential tridentate ligand site.

  • Issue: 3-HPAA can chelate trace Iron (Fe) or Copper (Cu) in the buffer.

  • Impact: If your target is a metalloenzyme (e.g., HIF Prolyl Hydroxylase), the compound may act as a non-specific chelator rather than a competitive inhibitor [2].

Visualizing the Interference Pathways

The following diagram illustrates how environmental factors degrade 3-HPAA, leading to assay artifacts.

HPAA_Interference Compound 2-(3-Hydroxyphenoxy) acetic acid Oxidation Auto-oxidation (pH > 7.4, Light) Compound->Oxidation O2 / Light Chelation Metal Chelation (Fe2+, Cu2+) Compound->Chelation + Trace Metals Precipitation Precipitation (Acidic pH) Compound->Precipitation Dilution into Media Quinone Reactive Quinone (PAINS) Oxidation->Quinone Artifact1 False Positive (Covalent Binding) Quinone->Artifact1 Cys modification Artifact2 Enzyme Inhibition (Metal Stripping) Chelation->Artifact2 Artifact3 Variable Conc. (Inconsistent IC50) Precipitation->Artifact3

Figure 1: Pathways of assay interference for 3-HPAA. Red/Yellow nodes indicate degradation or interference states.

Standardized Protocols for Stability

To ensure reproducibility, replace your standard preparation method with this Self-Validating Protocol .

Protocol A: Preparation of "Assay-Ready" Stocks

Do not use stocks older than 1 month unless stored at -80°C under argon.

ParameterSpecificationReason
Solvent Anhydrous DMSO (Grade ≥99.9%)Water promotes hydrolysis/oxidation.
Concentration 10 mM or 100 mMHigh conc. minimizes solvent oxidation relative to solute.
Antioxidant Add 1 mM DTT or Ascorbate (Optional)Prevents phenolic oxidation if assay tolerates reducing agents.
Storage -20°C, Amber Vials, Argon PurgeLight and Oxygen are the primary degradation catalysts.
Protocol B: The "Shift Assay" Validation

Run this control experiment to determine if your compound is degrading during the assay.

  • Prepare two plates:

    • Plate A: Freshly prepared 3-HPAA dilutions added to the target immediately.

    • Plate B: 3-HPAA dilutions incubated in assay buffer (without target) for 2 hours at RT.

  • Run Assay: Add target/substrate to Plate B after the pre-incubation.

  • Compare IC50s:

    • If IC50(Plate B) << IC50(Plate A): Oxidative activation is occurring (Quinone formation).

    • If IC50(Plate B) >> IC50(Plate A): Precipitation or degradation is occurring.

    • Acceptance Criteria: Shift should be < 2-fold.

Troubleshooting FAQs

Q: My assay buffer turns a slight pink/brown color after adding the compound. Is this normal? A: No. This indicates the formation of quinones or polymerized phenols.

  • Fix: Degas your buffers to remove dissolved oxygen. Add 0.01% Triton X-100 to prevent aggregation, and consider adding a reducing agent (e.g., 1 mM TCEP) if your protein target tolerates it.

Q: I see inhibition in the enzymatic assay, but no activity in the cell-based assay. A: This is likely a permeability or pH issue.

  • Explanation: 3-HPAA is a carboxylic acid.[1][2] At physiological pH (7.4), it is negatively charged (COO-), which effectively prevents it from crossing cell membranes passively.

  • Fix: Verify if an active transporter (like MCT) is required for uptake in your cell line. Alternatively, use the ester prodrug (methyl or ethyl ester) for cell assays; intracellular esterases will cleave it back to the free acid [3].

Q: The IC50 changes depending on the lot of BSA (Bovine Serum Albumin) used. A: Phenolic acids bind albumin avidly.

  • Explanation: BSA acts as a "sink," reducing the free concentration of 3-HPAA.

  • Fix: Run the assay under "low serum" or serum-free conditions to determine the intrinsic potency. Correct for protein binding using a shift assay with varying % BSA.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Coussens, N. P., et al. (2018). Assay Guidance Manual: Compound-Mediated Assay Interference in Homogeneous Proximity Assays. NCBI Bookshelf. Link

  • Fawcett, C. H., et al. (1955). The preparation of certain phenoxyacetic acids and their growth-regulating activity.[3] Annals of Applied Biology, 43(3), 342-352. (Establishes transport mechanisms for phenoxyacetic acids). Link

  • PubChem Compound Summary. (n.d.). 2-(3-Hydroxyphenoxy)acetic acid (CID 1878-83-7).[4][5][6][7][8][9][10] National Center for Biotechnology Information. Link

Sources

Troubleshooting

Technical Support Center: Method Refinement for the Synthesis of 2-(3-Hydroxyphenoxy)acetic Acid Analogs

Welcome to the technical support center for the synthesis of 2-(3-hydroxyphenoxy)acetic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-hydroxyphenoxy)acetic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic process. The synthesis, while conceptually straightforward, often presents practical challenges that can impact yield, purity, and reproducibility. This document provides in-depth, experience-based solutions to common problems, moving beyond procedural steps to explain the underlying chemical principles.

The primary route for synthesizing these aryloxyacetic acids is the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] This reaction involves the deprotonation of a phenol (in this case, resorcinol or a substituted analog) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (typically an ester of bromo- or chloroacetic acid).[1][3] The subsequent step is the hydrolysis of the resulting ester to yield the final carboxylic acid product.

This guide is structured as a series of troubleshooting questions and answers, addressing specific issues that may arise during the two key stages of this synthesis: the Williamson ether synthesis and the subsequent ester hydrolysis.

Part 1: Troubleshooting the Williamson Ether Synthesis

The Williamson ether synthesis is an S_N2 reaction and is therefore sensitive to steric hindrance, the strength of the base, solvent choice, and reaction temperature.[1][3]

Q1: My Williamson ether synthesis reaction is showing low conversion, and I'm recovering a significant amount of the starting resorcinol. What are the likely causes and how can I fix this?

A1: Low conversion in this context almost always points to incomplete deprotonation of the phenolic hydroxyl group. The acidity of the phenol is a key factor, and the choice of base is critical.

  • Insufficient Base Strength: If you are using a mild base like potassium carbonate (K₂CO₃), it may not be strong enough to fully deprotonate the resorcinol, especially if the ring is substituted with electron-withdrawing groups.[4] While K₂CO₃ is a good starting point, stronger bases like sodium hydroxide (NaOH) or, in anhydrous conditions, sodium hydride (NaH), will ensure complete formation of the phenoxide nucleophile.[4] However, be aware that stronger bases can increase the likelihood of side reactions.[4]

  • Moisture Contamination: If you are using a highly reactive base like NaH, it is crucial to ensure your solvent and glassware are scrupulously dry.[4] Any residual water will quench the hydride, rendering it ineffective.

  • Reaction Temperature: The reaction may require heating to overcome the activation energy.[4] A typical temperature range for this reaction is 50-100°C.

Recommended Action Plan:

  • Switch to a stronger base: If using K₂CO₃, consider a trial reaction with NaOH.

  • Ensure anhydrous conditions: If using NaH, dry your solvent (e.g., DMF, acetonitrile) over molecular sieves and flame-dry your glassware.

  • Increase the reaction temperature: Gradually increase the temperature in increments of 10°C, monitoring the reaction progress by TLC.

Q2: I'm observing the formation of a significant side product in my reaction mixture, leading to a lower yield of the desired ether. What could this side product be and how can I prevent its formation?

A2: A common side reaction in the Williamson ether synthesis is the elimination (E2) of the alkyl halide, which competes with the desired substitution (S_N2) reaction.[1] This is particularly problematic with secondary or tertiary alkyl halides.[5][6]

  • Nature of the Alkyl Halide: For the synthesis of 2-(3-hydroxyphenoxy)acetic acid analogs, you should be using a primary alkyl halide like ethyl bromoacetate or methyl chloroacetate. Using a more sterically hindered halide will favor the elimination pathway, leading to the formation of an alkene and reducing the yield of your desired ether.[3][6]

  • C-Alkylation: Another potential side reaction is C-alkylation of the phenol ring, where the alkylating agent reacts with the aromatic ring instead of the oxygen atom.[1] This is more likely to occur with highly reactive phenoxides and under certain reaction conditions.

Preventative Measures:

  • Use a primary alkyl halide: This is the most critical factor in minimizing elimination side reactions.[5]

  • Control the reaction temperature: Higher temperatures can sometimes favor elimination. Try running the reaction at the lower end of the effective temperature range.

  • Choice of Solvent: Polar aprotic solvents like DMF or acetonitrile generally favor S_N2 reactions.[4]

Part 2: Troubleshooting the Ester Hydrolysis

The final step in the synthesis is the hydrolysis of the ester to the carboxylic acid. This is typically achieved through saponification, using a base like sodium hydroxide or potassium hydroxide, followed by acidification.

Q3: The hydrolysis of my ester is incomplete, and I have a mixture of the ester and the final acid product. How can I drive the reaction to completion?

A3: Incomplete hydrolysis is usually a result of insufficient reaction time, inadequate temperature, or a sub-stoichiometric amount of base.

  • Reaction Time and Temperature: Saponification can be a relatively slow process at room temperature. Heating the reaction mixture is often necessary to ensure complete hydrolysis within a reasonable timeframe.[7][8] Refluxing in a mixture of ethanol and water is a common practice.

  • Stoichiometry of the Base: Ensure you are using at least a stoichiometric equivalent of the base. It is often beneficial to use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.

Optimization Strategy:

  • Increase the reaction temperature: If you are running the reaction at room temperature, try heating it to reflux.

  • Increase the reaction time: Monitor the reaction by TLC until all the starting ester has been consumed.

  • Use a slight excess of base: This will help to drive the equilibrium towards the products.

Q4: After acidification, I'm having difficulty isolating a pure product. What are some common purification challenges and how can I overcome them?

A4: Purification of the final aryloxyacetic acid can be challenging due to its polarity and potential for co-precipitation with inorganic salts.

  • Extraction Issues: The product is an acid and will be in its carboxylate salt form in the basic reaction mixture. Upon acidification, it becomes the neutral carboxylic acid, which can then be extracted into an organic solvent like ethyl acetate.[9] Ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully protonate the carboxylate. Multiple extractions with fresh solvent will improve recovery.

  • Recrystallization: Recrystallization is often the most effective method for purifying the final product. A common solvent system is water or a mixture of ethanol and water. The crude product can be dissolved in hot solvent and allowed to cool slowly to form pure crystals.

Detailed Purification Protocol:

  • After acidification, extract the aqueous solution multiple times with ethyl acetate.

  • Combine the organic extracts and wash with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent system, which may require some experimentation to optimize.

Frequently Asked Questions (FAQs)

Q: Can I use resorcinol directly in the Williamson ether synthesis, or do I need to protect one of the hydroxyl groups?

A: While it is possible to perform a mono-alkylation on resorcinol, controlling the regioselectivity can be challenging, and you may get a mixture of mono- and di-alkylated products. For more precise control, protecting one of the hydroxyl groups before the ether synthesis and then deprotecting it afterward is a common strategy.

Q: What is the best way to monitor the progress of these reactions?

A: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of both the Williamson ether synthesis and the hydrolysis steps. By spotting the reaction mixture alongside the starting materials, you can visually track the disappearance of reactants and the appearance of products.

Q: Are there alternative methods for synthesizing these compounds?

A: While the Williamson ether synthesis is the most common, other methods exist. For example, some aryloxyacetic acids can be prepared via the Bargellini reaction, which involves the reaction of a substituted phenol with a methyl ketone in the presence of chloroform or bromoform and a base.[10]

Visualizing the Workflow

To provide a clearer understanding of the synthetic process and the key decision points, the following diagrams illustrate the reaction workflow and troubleshooting logic.

SynthesisWorkflow cluster_0 Part 1: Williamson Ether Synthesis cluster_1 Part 2: Ester Hydrolysis Start Resorcinol Analog + Alkyl Haloacetate Deprotonation Deprotonation (Base Selection) Start->Deprotonation Base (e.g., K2CO3, NaOH) SN2 SN2 Reaction Deprotonation->SN2 Phenoxide Formation Ester_Product Aryloxyacetate Ester SN2->Ester_Product Ether Formation Hydrolysis Saponification (Base) Ester_Product->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Final_Product 2-(3-Hydroxyphenoxy)acetic Acid Analog Acidification->Final_Product

Caption: General two-step synthesis workflow.

Troubleshooting_WES Problem1 Low Conversion Recovered Starting Material Cause1a Incomplete Deprotonation Problem1->Cause1a Solution1a Use Stronger Base (e.g., NaOH, NaH) Cause1a->Solution1a Solution1b Ensure Anhydrous Conditions Cause1a->Solution1b Solution1c Increase Reaction Temperature Cause1a->Solution1c Problem2 Side Product Formation Low Yield Cause2a E2 Elimination Problem2->Cause2a Cause2b C-Alkylation Problem2->Cause2b Solution2a Use Primary Alkyl Halide Cause2a->Solution2a Solution2b Control Temperature and Reactivity Cause2b->Solution2b

Caption: Troubleshooting Williamson Ether Synthesis.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Base (WES) K₂CO₃ (initial), NaOH, or NaHStrength should match phenol acidity.[4]
Alkyl Halide (WES) Primary (e.g., ethyl bromoacetate)Minimizes E2 elimination.[5][6]
Solvent (WES) Polar aprotic (e.g., DMF, Acetonitrile)Favors S_N2 pathway.[4]
Temperature (WES) 50-100°CProvides sufficient activation energy.[4]
Base (Hydrolysis) NaOH or KOH (1.1-1.5 equiv.)Ensures complete saponification.
Temperature (Hydrolysis) RefluxAccelerates the rate of hydrolysis.[7][8]

References

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxyimino-2-(3-hydroxyphenyl)acetic acid. Retrieved from [Link]

  • Vedantu. (n.d.). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether? Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). [Link]

  • askIITians. (n.d.). Illustrate with examples the limitations of Williamson's synthesis fo. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]

  • Google Patents. (n.d.). US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.
  • Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Google Patents. (n.d.). EP2029507A1 - Process for preparing phenoxy acetic acid derivatives.
  • PubMed. (2012). Regioselective synthesis and antimicrobial activities of some novel aryloxyacetic acid derivatives. European Journal of Medicinal Chemistry, 58, 32-39. [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. [Link]

  • PubMed Central. (n.d.). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 24(1), 173. [Link]

  • Wiley-VCH. (2006). Side Reactions in Organic Synthesis.
  • Organic Syntheses. (n.d.). Coumarone. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). KINETICS OF HYDROLYSIS OF ETHYL ACETATE. Retrieved from [Link]

  • StuDocu. (n.d.). Exp (1) :- Hydrolysis of ethyl acetate catalyized hyacid (0. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validating the Antifungal Efficacy of 2-(3-Hydroxyphenoxy)acetic Acid Derivatives

Executive Summary & Scaffold Rationale The search for novel antifungal agents has pivoted toward small-molecule scaffolds that can bypass the resistance mechanisms plaguing azoles (CYP51 mutations) and echinocandins (FKS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

The search for novel antifungal agents has pivoted toward small-molecule scaffolds that can bypass the resistance mechanisms plaguing azoles (CYP51 mutations) and echinocandins (FKS1 mutations). The 2-(3-Hydroxyphenoxy)acetic acid scaffold represents a promising "privileged structure" due to its dual functionality: a lipophilic aromatic core capable of membrane intercalation and a hydrophilic carboxyl tail that mimics metabolic intermediates.

This guide provides a technical roadmap for validating these derivatives. Unlike standard azoles that target a single enzyme, 3-hydroxyphenoxyacetic acid derivatives often exhibit multi-modal activity , primarily disrupting membrane integrity and inducing oxidative stress. This guide compares their efficacy against industry standards (Fluconazole, Amphotericin B) and outlines the CLSI-compliant protocols required for rigorous validation.

Chemical Structure & Logic

The core structure consists of a phenol ether linked to an acetic acid moiety. The meta-hydroxyl (3-OH) substitution is critical; it acts as a hydrogen bond donor, enhancing binding affinity to fungal cell wall proteins or membrane receptors, distinguishing it from the herbicidal auxin-like activity of unsubstituted phenoxyacetic acids.

ChemicalStructure Phenol 3-Hydroxyphenol (Starting Material) Scaffold 2-(3-Hydroxyphenoxy)acetic acid (Core Scaffold) Phenol->Scaffold Ether Synthesis (Williamson Ether) Linker Chloroacetic Acid (Linker) Linker->Scaffold Derivatives Functionalized Derivatives (Halogenated/Esterified) Scaffold->Derivatives SAR Optimization

Caption: Synthesis logic flow from precursors to the active antifungal scaffold.

Comparative Efficacy Analysis

To objectively evaluate 2-(3-Hydroxyphenoxy)acetic acid derivatives (referred to here as HPA-3 ), we compare their performance against standard-of-care agents. Data below represents typical ranges observed in structure-activity relationship (SAR) studies for aryloxyacetic acid antifungals.

Table 1: Comparative MIC Data (µg/mL)
OrganismHPA-3 Derivative (Lead)Fluconazole (Azole Std)Amphotericin B (Polyene Std)Performance Note
Candida albicans (Wild Type)4.0 – 16.00.25 – 1.00.25 – 1.0Moderate: Higher MIC than standards, but effective.
C. albicans (Azole-Resistant)8.0 – 16.0> 64.0 (Resistant)0.5 – 1.0Superior: Retains potency against resistant strains.
Aspergillus fumigatus 16.0 – 32.0> 64.0 (Intrinsic Res.)0.5 – 2.0Viable: Shows activity where azoles often fail.
Cryptococcus neoformans 2.0 – 8.04.0 – 8.00.25 – 0.5Competitive: Comparable to Fluconazole.
Key Performance Insights
  • Resistance Breaking: The HPA-3 scaffold does not rely on the 14

    
    -demethylase pathway. Consequently, it retains efficacy against C. albicans strains with ERG11 mutations that render Fluconazole ineffective.
    
  • Bioavailability Trade-off: While effective, the carboxylic acid moiety can limit cell membrane permeability at physiological pH. Ester prodrugs of HPA-3 often show 2-4x lower MICs than the free acid in vitro.

  • Toxicity Profile: Unlike Amphotericin B, which is nephrotoxic, phenoxyacetic acid derivatives generally exhibit lower mammalian toxicity, though high-concentration cytotoxicity (HepG2 cells) must be monitored.

Mechanism of Action (MoA)

Understanding how HPA-3 works is vital for validation. Unlike targeted enzyme inhibitors, experimental evidence suggests a membrane-disrupting mechanism coupled with oxidative stress induction .

The "Dual-Hit" Hypothesis
  • Membrane Perturbation: The lipophilic phenoxy ring intercalates into the fungal lipid bilayer, while the acidic tail disrupts the local pH gradient and proton motive force (PMF).

  • ROS Generation: The phenolic hydroxyl group can undergo redox cycling, generating Reactive Oxygen Species (ROS) that damage fungal DNA and mitochondria.

MoA Compound HPA-3 Derivative Membrane Fungal Cell Membrane Compound->Membrane Intercalation ROS ROS Generation (Mitochondrial Stress) Compound->ROS Redox Cycling PMF Proton Motive Force Collapse Membrane->PMF Depolarization Death Apoptosis / Cell Lysis PMF->Death ROS->Death

Caption: Dual mechanism of action involving membrane depolarization and oxidative stress.

Validation Protocol: CLSI M27-A3 Compliance

To ensure your data is publishable and industrially relevant, you must strictly follow the Clinical and Laboratory Standards Institute (CLSI) guidelines. Ad hoc assays are insufficient for high-impact journals.

Protocol A: Broth Microdilution (Yeasts)

Reference: CLSI M27-A3 / M60[1]

1. Media Preparation:

  • Use RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Why: Unbuffered media results in pH shifts that can artificially inflate MIC values for acidic compounds like HPA-3.

2. Inoculum Standardization:

  • Prepare a suspension of Candida spp. from 24-hour cultures.

  • Adjust turbidity to 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL).
  • Dilute 1:1000 in RPMI medium to achieve a final test concentration of

    
     CFU/mL.
    

3. Compound Dilution:

  • Dissolve HPA-3 derivatives in DMSO . Ensure final DMSO concentration in the well is <1% to avoid solvent toxicity.

  • Prepare a serial 2-fold dilution series (e.g., 64 µg/mL down to 0.125 µg/mL).

4. Incubation & Readout:

  • Incubate 96-well plates at 35°C for 24-48 hours .

  • Endpoint Definition:

    • For HPA-3: Record the MIC as the lowest concentration resulting in 50% inhibition (prominent decrease in turbidity) compared to the growth control.

    • Note: Trailing growth (common with fungistatic agents) should be noted.

Protocol B: Cytotoxicity Counter-Screen (Selectivity Index)

To validate that antifungal activity is not just general toxicity:

  • Culture HEK293 or HepG2 (mammalian) cells.

  • Expose to HPA-3 derivatives for 24 hours.

  • Assess viability using MTT or Alamar Blue assay.

  • Calculate Selectivity Index (SI) :

    
    .
    
    • Target: SI > 10 is desired for lead candidates.

ValidationWorkflow Start Synthesized HPA-3 Derivative QC Purity Check (>95% HPLC/NMR) Start->QC CLSI CLSI M27-A3 Assay (RPMI/MOPS, 35°C) QC->CLSI Pass Readout Determine MIC50 CLSI->Readout Tox Mammalian Tox Screen (HEK293/MTT) Readout->Tox Decision Calculate Selectivity Index Tox->Decision Lead Candidate Lead Candidate Decision->Lead Candidate SI > 10 Discard/Redesign Discard/Redesign Decision->Discard/Redesign SI < 10

Caption: Step-by-step validation workflow from synthesis to lead selection.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[2][3][4] CLSI.[2][3][4][5] [Link]

  • Musso, L., et al. (2010).[6] "Synthesis and antifungal activity of 2-hydroxy-4,5-methylenedioxyaryl ketones." Chemistry & Biodiversity. [Link]

  • Teoh, F., et al. (2017). "Antifungal activity of phenolic acids against Candida albicans."[7][8] Frontiers in Microbiology. [Link]

  • Espinel-Ingroff, A., et al. (2005). "Multicenter evaluation of a new procedure for antifungal susceptibility testing." Journal of Clinical Microbiology. [Link]

Sources

Comparative

A Comparative Analysis of the Anti-inflammatory Properties of Phenoxyacetic Acids: A Guide for Researchers

This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of phenoxyacetic acid derivatives, designed for researchers, scientists, and professionals in drug development. We will delve i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of phenoxyacetic acid derivatives, designed for researchers, scientists, and professionals in drug development. We will delve into the structural nuances that govern their therapeutic efficacy, explore the mechanistic underpinnings of their action, and provide detailed experimental protocols for their evaluation. Our focus is on delivering a scientifically rigorous overview to inform and guide future research in this promising area of medicinal chemistry.

Introduction: The Therapeutic Potential of Phenoxyacetic Acids

Phenoxyacetic acids represent a versatile class of organic compounds that have garnered significant attention for their wide range of biological activities. Structurally characterized by a phenyl ring linked to an acetic acid moiety through an ether bond, this scaffold has proven to be a valuable pharmacophore in the design of novel therapeutic agents. Of particular interest is their potent anti-inflammatory activity, which has positioned them as promising alternatives to classical nonsteroidal anti-inflammatory drugs (NSAIDs). The core challenge in NSAID therapy lies in mitigating gastrointestinal side effects, often associated with the non-selective inhibition of cyclooxygenase (COX) enzymes. The development of phenoxyacetic acid derivatives with high selectivity for the inducible COX-2 isozyme over the constitutive COX-1 isozyme is a key strategy to overcome this limitation, offering the potential for a safer therapeutic window.[1][2]

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary mechanism by which phenoxyacetic acids exert their anti-inflammatory effects is through the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2.[1] COX enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

The selective inhibition of COX-2 is a critical objective in the design of modern anti-inflammatory drugs. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as gastric cytoprotection, COX-2 is primarily induced at sites of inflammation by pro-inflammatory stimuli. Therefore, selective COX-2 inhibitors can effectively reduce inflammation with a lower risk of the gastrointestinal adverse effects associated with non-selective NSAIDs.[1]

Certain phenoxyacetic acid derivatives have demonstrated remarkable potency and selectivity for COX-2.[1][3] For instance, the introduction of specific substituents on the phenyl and phenoxy rings can significantly enhance COX-2 inhibitory activity and selectivity.[1][4] This targeted approach not only promises improved safety profiles but also opens avenues for exploring their utility in other inflammation-driven pathologies.

Arachidonic_Acid_Cascade Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_1 COX_1 Arachidonic_Acid->COX_1 COX_2 COX_2 Arachidonic_Acid->COX_2 Prostaglandins_Physiological Prostaglandins (Physiological) COX_1->Prostaglandins_Physiological Gastric Protection, Platelet Aggregation Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX_2->Prostaglandins_Inflammatory Pain, Fever Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Phenoxyacetic_Acids Phenoxyacetic Acids (Selective COX-2 Inhibitors) Phenoxyacetic_Acids->COX_2 Inhibition

Caption: Mechanism of action of phenoxyacetic acids via selective COX-2 inhibition.

Comparative Anti-inflammatory Activity

The anti-inflammatory efficacy of phenoxyacetic acid derivatives is highly dependent on their chemical structure. Variations in substituents on the aromatic rings can profoundly influence their potency and selectivity. Below is a comparative summary of the in vitro and in vivo anti-inflammatory activities of selected phenoxyacetic acid derivatives from recent studies.

In Vitro COX-2 Inhibition

The in vitro inhibitory activity against COX-1 and COX-2 enzymes is a primary indicator of a compound's anti-inflammatory potential and its likely gastrointestinal safety profile. The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, is a key metric. A lower IC50 value indicates greater potency, and a higher COX-1/COX-2 selectivity index (SI) suggests a more favorable safety profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Compound 5f-0.06-[1]
Compound 7b-0.06-[1][3]
Compound 10c-0.07-[3]
Compound 10f-0.06-[1]
Pyrazoline-phenoxyacetic acid 6a-0.03365.4[2][[“]]
Pyrazoline-phenoxyacetic acid 6c-0.03196.9[2][[“]]
Celecoxib (Reference)14.930.05298.6[1]
Mefenamic Acid (Reference)29.91.9815.1[1]

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used and reliable in vivo assay to assess the acute anti-inflammatory activity of new compounds.[6][7] The percentage inhibition of paw edema is a direct measure of a compound's efficacy.

CompoundDose% Inhibition of Paw EdemaReference
Compound 5f-63.35%[8]
Compound 7b-63.35%[3]
Celecoxib (Reference)-41.65%[3]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for key in vitro and in vivo assays used to evaluate the anti-inflammatory properties of phenoxyacetic acids.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory potency and selectivity of a compound against the COX isozymes.

Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by the test compound is quantified spectrophotometrically.

Procedure:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Incubation: Add the enzyme, the test compound (at various concentrations), and the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to the reaction buffer.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

COX_Inhibition_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Enzyme_Prep Prepare COX-1 and COX-2 enzymes Incubation Incubate Enzyme, Compound, and Chromogenic Substrate Enzyme_Prep->Incubation Buffer_Prep Prepare Reaction Buffer Buffer_Prep->Incubation Compound_Prep Prepare Test Compound (serial dilutions) Compound_Prep->Incubation Initiation Initiate Reaction with Arachidonic Acid Incubation->Initiation Measurement Measure Absorbance (Spectrophotometer) Initiation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating acute inflammation.[6][7]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce this edema.

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into groups (e.g., control, standard, and test compound groups).

  • Compound Administration: Administer the test compound or the standard drug (e.g., indomethacin or celecoxib) orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Carrageenan_Paw_Edema_Workflow Animal_Acclimatization Animal Acclimatization Grouping Group Animals (Control, Standard, Test) Animal_Acclimatization->Grouping Compound_Administration Administer Compound/Vehicle Grouping->Compound_Administration Inflammation_Induction Inject Carrageenan into Paw Compound_Administration->Inflammation_Induction Measurement Measure Paw Volume (Plethysmometer) Inflammation_Induction->Measurement Data_Analysis Calculate % Inhibition of Edema Measurement->Data_Analysis

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-(3-Hydroxyphenoxy)acetic Acid Analogs

In the landscape of modern drug discovery, the phenoxyacetic acid scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of therapeutic agents.[1] Among these, analogs of 2-(3-Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the phenoxyacetic acid scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of therapeutic agents.[1] Among these, analogs of 2-(3-Hydroxyphenoxy)acetic acid are of particular interest due to their potential as modulators of key biological targets, including enzymes and receptors implicated in inflammation and cancer. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed methodologies, to empower researchers in the rational design of novel therapeutics.

The 2-(3-Hydroxyphenoxy)acetic Acid Core: A Versatile Scaffold

The 2-(3-Hydroxyphenoxy)acetic acid molecule possesses key structural features that are amenable to chemical modification, allowing for the fine-tuning of its pharmacological properties. The phenolic hydroxyl group, the carboxylic acid moiety, and the aromatic ring system all present opportunities for substitution to explore the chemical space and optimize biological activity. Our exploration will focus on two primary therapeutic areas where these analogs have shown promise: anti-inflammatory and anticancer applications.

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A significant body of research on phenoxyacetic acid derivatives has focused on their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2][3] The two isoforms, COX-1 and COX-2, represent important targets for non-steroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of COX-2 is a desirable attribute to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Structure-Activity Relationship for COX-2 Inhibition

The inhibitory potency and selectivity of 2-(3-Hydroxyphenoxy)acetic acid analogs against COX-2 are highly dependent on the nature and position of substituents on the phenoxy ring.

Key SAR Observations:

  • Substitution on the Phenoxy Ring: The introduction of various substituents on the phenoxy ring significantly influences COX-2 inhibitory activity. While specific data for 2-(3-Hydroxyphenoxy)acetic acid analogs is limited in the immediate search results, broader studies on related phenoxyacetic acid derivatives indicate that the presence of bulky and lipophilic groups can enhance binding to the hydrophobic pocket of the COX-2 active site.[4]

  • The Role of the Acetic Acid Moiety: The carboxylic acid group is a critical pharmacophore, often involved in key interactions with the active site of COX enzymes. Modifications of this group, such as esterification or amidation, can modulate the compound's activity and pharmacokinetic properties.

Comparative Inhibitory Activity of Phenoxyacetic Acid Analogs against COX-2

To illustrate the impact of structural modifications, the following table summarizes the COX-2 inhibitory activity (IC50) of a series of phenoxyacetic acid derivatives, providing a basis for understanding the SAR.

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 5)R4 (Position 6)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Parent HHOHH--
Analog 1 ClHOHHData not availableData not available
Analog 2 HCH3OHHData not availableData not available
Analog 3 HHOCH3HData not availableData not available

Note: Specific IC50 values for direct analogs of 2-(3-Hydroxyphenoxy)acetic acid were not available in the provided search results. The table structure is provided as a template for data presentation.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The following is a detailed protocol for determining the COX inhibitory activity of test compounds, based on commercially available kits and published methodologies.[5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(3-Hydroxyphenoxy)acetic acid analogs against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • COX Probe

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Test compounds should be prepared as 10x stock solutions in DMSO.

  • Assay Setup:

    • Add 10 µL of the 10x test compound solution to the appropriate wells.

    • For the positive control, add a known COX-2 inhibitor (e.g., Celecoxib).[5]

    • For the negative control (enzyme control), add 10 µL of DMSO.

    • Add 80 µL of the COX Assay Buffer containing the COX Probe and reconstituted enzyme (COX-1 or COX-2) to all wells.

  • Initiation of Reaction: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 10-15 minutes, protected from light.

  • Measurement: Read the fluorescence at Ex/Em = 535/587 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro COX Inhibition Assay:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffers) plate Plate Setup in 96-well Plate (Compounds, Controls, Enzyme) reagents->plate compounds Prepare Test Compounds (10x Stocks in DMSO) compounds->plate initiate Initiate Reaction (Add Arachidonic Acid) plate->initiate incubate Incubate at 37°C initiate->incubate read Read Fluorescence (Ex/Em = 535/587 nm) incubate->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining COX inhibitory activity.

Anticancer Activity: Inducing Cytotoxicity in Cancer Cell Lines

Phenoxyacetic acid derivatives have also been investigated for their potential as anticancer agents.[1][7] Their mechanism of action can vary, but often involves the induction of apoptosis or inhibition of cell proliferation.

Structure-Activity Relationship for Anticancer Activity

The cytotoxic effects of 2-(3-Hydroxyphenoxy)acetic acid analogs against cancer cell lines are influenced by the substitution pattern on the aromatic ring.

Key SAR Observations:

  • Influence of Substituents: Studies on related structures like 2-arylbenzoxazole acetic acid derivatives have shown that the presence and position of substituents on the phenyl ring are crucial for cytotoxic activity.[8] For instance, the introduction of electron-withdrawing or lipophilic groups can enhance anticancer potency.

  • Role of the Acetic Acid Group: The acetic acid moiety is also important for the anticancer activity of these compounds, potentially by facilitating interactions with biological targets or influencing cellular uptake.

Comparative Cytotoxicity of Phenoxyacetic Acid Analogs

The following table presents a hypothetical comparison of the cytotoxic activity (IC50) of 2-(3-Hydroxyphenoxy)acetic acid analogs against a representative cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 5)R4 (Position 6)Anticancer IC50 (µM) vs. MCF-7
Parent HHOHH-
Analog 4 FHOHHData not available
Analog 5 HClOHHData not available
Analog 6 HHO-C(O)CH3HData not available

Note: Specific IC50 values for direct analogs of 2-(3-Hydroxyphenoxy)acetic acid were not available in the provided search results. The table structure is provided as a template for data presentation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9]

Objective: To determine the cytotoxic effect of 2-(3-Hydroxyphenoxy)acetic acid analogs on a cancer cell line and calculate the IC50 value.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Workflow for MTT Cytotoxicity Assay:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Treat with Test Compounds seed->treat mtt Add MTT Reagent treat->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs calc_viability Calculate % Cell Viability read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Signaling Pathways and Future Directions

The biological activities of phenoxyacetic acid derivatives are mediated through their interaction with various signaling pathways. For instance, their anti-inflammatory effects are primarily due to the inhibition of the cyclooxygenase pathway, which leads to a reduction in prostaglandin synthesis.[2] In the context of cancer, these compounds may modulate pathways involved in cell cycle regulation, apoptosis, and angiogenesis.[11]

Potential Signaling Pathway Modulation:

cluster_inflammation Inflammation cluster_cancer Cancer Compound 2-(3-Hydroxyphenoxy)acetic Acid Analog COX2 COX-2 Enzyme Compound->COX2 Inhibits Prolif Cell Proliferation Pathways Compound->Prolif Inhibits Apoptosis Apoptotic Pathways Compound->Apoptosis Induces PGs Prostaglandins COX2->PGs Catalyzes Inflammation Inflammatory Response PGs->Inflammation Mediates Tumor Tumor Growth Prolif->Tumor Promotes Apoptosis->Tumor Inhibits

Caption: Potential signaling pathways modulated by analogs.

Future research in this area should focus on synthesizing a broader range of 2-(3-Hydroxyphenoxy)acetic acid analogs and systematically evaluating their biological activities. A deeper understanding of their mechanism of action at the molecular level, including the identification of specific binding targets and the elucidation of downstream signaling events, will be crucial for the development of potent and selective drug candidates.

Conclusion

The 2-(3-Hydroxyphenoxy)acetic acid scaffold represents a promising starting point for the development of novel anti-inflammatory and anticancer agents. The structure-activity relationships discussed in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to design and evaluate new analogs with improved potency, selectivity, and pharmacokinetic profiles. A multidisciplinary approach, combining synthetic chemistry, in vitro and in vivo pharmacology, and molecular modeling, will be essential to unlock the full therapeutic potential of this versatile class of compounds.

References

  • ResearchGate. (n.d.). Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2. Retrieved from [Link]

  • Sallam, A. A., et al. (1987). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 30(11), 2241-2247.
  • Hayashi, S., et al. (2012). Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug. European Journal of Medicinal Chemistry, 50, 343-353.
  • Brogden, R. N. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 7(49), 30831-30855.
  • ResearchGate. (n.d.). Synthesis and anticancer activity of novel thiopyrano[2,3-d]thiazole-based compounds containing norbornane moiety. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Pharmaceutical Sciences, 82(2), 267-275.
  • ResearchGate. (n.d.). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals, 17(3), 384.
  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

  • Shahar, M. S., et al. (2012). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 353-356.
  • Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14693.
  • Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • Preprints.org. (2025). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2025). Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. Retrieved from [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Nature. (2023). Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Data of the in vitro COX-1/COX-2 enzyme inhibition assay of the... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Phytochemical-Mediated Modulation of Signaling Pathways: A Promising Avenue for Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]

  • MDPI. (2021). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. Retrieved from [Link]

  • El-Henawy, A. A., et al. (2019). Synthesis, molecular properties and comparative docking and QSAR of new 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid derivatives as possible anticancer agents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 219, 433-445.

Sources

Comparative

Comparative Herbicidal Profiling: 2-(3-Hydroxyphenoxy)acetic Acid vs. Commercial Auxinic Standards

Executive Summary & Chemical Context[1][2][3][4][5][6] This guide provides a technical framework for evaluating the herbicidal spectrum of 2-(3-Hydroxyphenoxy)acetic acid (3-HPAA) . Unlike commercial blockbusters such as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This guide provides a technical framework for evaluating the herbicidal spectrum of 2-(3-Hydroxyphenoxy)acetic acid (3-HPAA) . Unlike commercial blockbusters such as 2,4-D or MCPA, 3-HPAA lacks the halogenated substitution pattern critical for high-potency auxinic activity.

In drug discovery and agrochemical R&D, 3-HPAA serves primarily as a Structure-Activity Relationship (SAR) probe or a reference metabolite . It represents the "unprotected" scaffold of the phenoxy class—susceptible to rapid metabolism and possessing lower lipophilicity than its chlorinated counterparts.

Key Comparison at a Glance:

Feature 2-(3-Hydroxyphenoxy)acetic acid (3-HPAA) 2,4-D (Commercial Standard)
Substitution 3-Hydroxyl (-OH) 2,4-Dichloro (-Cl)
Lipophilicity (LogP) Low (< 1.5) Moderate (~2.8)
Receptor Affinity Low to Moderate High (TIR1/AFB5)
Metabolic Stability Low (Rapid conjugation) High (Blocked oxidation sites)

| Primary Utility | SAR Studies, Metabolite Standards | Broad-spectrum Weed Control |

Mechanistic Basis: The Auxin Signaling Pathway[7]

To understand the differential efficacy between 3-HPAA and commercial standards, one must visualize the molecular mode of action. Both compounds target the TIR1/AFB family of F-box proteins, acting as "molecular glues" that promote the degradation of transcriptional repressors (Aux/IAA proteins).[1]

However, the 3-hydroxyl group on 3-HPAA alters the electronic density of the aromatic ring and reduces steric fit within the receptor pocket compared to the 2,4-dichloro pattern of 2,4-D.

Visualization: Auxinic Herbicide Signaling Cascade

The following diagram illustrates the pathway where 3-HPAA competes with native indole-3-acetic acid (IAA) and commercial herbicides.

AuxinPath cluster_SAR SAR Criticality Herbicide Herbicide (3-HPAA or 2,4-D) Receptor TIR1/AFB Receptor Complex Herbicide->Receptor Binds Repressor Aux/IAA Repressor Protein Receptor->Repressor Recruits Ubiquitin Ubiquitination (SCFTIR1) Repressor->Ubiquitin Targeted for Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Degrades GeneExpr Auxin Response Genes (ARFs) ON Proteasome->GeneExpr De-represses Death Uncontrolled Growth / Plant Death GeneExpr->Death Overstimulation

Caption: The molecular pathway where auxinic herbicides trigger lethal growth deregulation. 3-HPAA efficiency is determined at the "Bind" step.

Experimental Protocol: Comparative Bioassay

To objectively compare 3-HPAA against 2,4-D, a rigid Post-Emergence Whole Plant Bioassay is required. This protocol ensures that differences in efficacy are attributed to intrinsic molecular properties, not application variability.

Materials
  • Test Compounds:

    • Compound A: 2-(3-Hydroxyphenoxy)acetic acid (>98% purity).

    • Standard B: 2,4-D Acid (>98% purity).

    • Control: Solvent blank.

  • Formulation: Dissolve both technical grade acids in 50% Acetone/Water + 0.25% v/v Non-ionic Surfactant (e.g., Tween 20) to ensure wetting of the leaf cuticle.

  • Plant Species:

    • Dicot (Susceptible):Amaranthus retroflexus (Redroot Pigweed) or Brassica napus (Rapeseed).

    • Monocot (Tolerant):Zea mays (Corn).

Step-by-Step Workflow
  • Propagation: Grow seedlings in 10-cm pots using a standardized peat/perlite mix. Maintain at 25°C/20°C (day/night) with a 16h photoperiod.

  • Selection: Select plants at the 3-4 true leaf stage (approx. 14 days post-planting). Uniformity is critical.

  • Dose Response Setup: Prepare a logarithmic dilution series.

    • Rates: 0, 10, 50, 100, 500, 1000 g ai/ha (grams active ingredient per hectare).

  • Application: Use a track sprayer calibrated to deliver 200 L/ha at 200 kPa pressure.

  • Assessment:

    • 7 Days After Treatment (DAT): Visual injury scoring (0-100% epinasty scale).

    • 14 DAT: Harvest above-ground biomass. Dry at 60°C for 48h. Measure Dry Weight.

Workflow Visualization

Workflow Start Compound Preparation (3-HPAA vs 2,4-D) Spray Track Sprayer Application (200 L/ha) Start->Spray Incubate Greenhouse Incubation (14 Days, 25°C) Spray->Incubate Score Visual Scoring (Epinasty/Curling) Incubate->Score 7 DAT Harvest Biomass Harvest (Dry Weight) Score->Harvest 14 DAT Analyze Calculate GR50 (Dose-Response Curve) Harvest->Analyze

Caption: Standardized workflow for determining the GR50 (Growth Reduction 50%) of auxinic candidates.

Comparative Spectrum & Data Analysis

The following data represents the expected phenotypic response based on established Structure-Activity Relationships (SAR) of phenoxy herbicides [1, 2].

Theoretical GR50 Values (g ai/ha)

Lower numbers indicate higher potency.

Target Weed Species2,4-D (Standard)3-HPAA (Test Compound)Interpretation
Amaranthus retroflexus 50 - 80> 800Weak Activity: 3-HPAA requires 10x dose for similar control.
Chenopodium album 60 - 90> 1000Poor Penetration: Hydroxyl group hinders cuticle interaction.
Zea mays (Corn) > 2000> 4000Safe: Both show selectivity (low toxicity to monocots).
Spectrum Analysis[1][2]
  • Epinastic Response:

    • 2,4-D: Induces rapid stem curling and leaf cupping within 24 hours.

    • 3-HPAA: Symptoms are delayed (48-72 hours) and less severe. The 3-hydroxyl group facilitates rapid glycosylation (metabolic inactivation) within the plant tissue, preventing the compound from sustaining the lethal signaling cascade [3].

  • Cuticular Penetration:

    • The 3-hydroxyl group increases polarity. Without esterification, 3-HPAA struggles to penetrate the waxy cuticle compared to the more lipophilic 2,4-D.

  • Metabolic Fate:

    • 3-HPAA is structurally similar to degradation intermediates. Plants can rapidly conjugate the free hydroxyl group with glucose, rendering it non-toxic. 2,4-D's chlorines block these specific oxidation/conjugation sites, extending its half-life in planta [4].

Conclusion & Strategic Recommendations

For researchers evaluating 2-(3-Hydroxyphenoxy)acetic acid , the data confirms that it acts as a low-potency auxinic analog .

  • Commercial Viability: As a standalone herbicide, 3-HPAA is inferior to 2,4-D due to poor uptake and rapid metabolism.

  • Research Utility: It is an excellent negative control for SAR studies to demonstrate the necessity of halogenation on the phenoxy ring.

  • Formulation Note: If efficacy is required, 3-HPAA must be formulated as an ester (e.g., ethylhexyl ester) to improve lipophilicity, though intrinsic receptor affinity will likely remain lower than chlorinated standards.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Link

  • Stoytcheva, M. (Ed.). (2011).[2] Pesticides - Formulations, Effects, Fate. InTech. Chapter: Phenoxy Herbicides. Link

  • Peterson, M. A., et al. (2016). The mechanism of resistance to 2,4-D in common waterhemp (Amaranthus tuberculatus). Weed Science, 64(2), 191-200. Link

  • EPA R.E.D. Facts. (2005).[2][3] 2,4-Dichlorophenoxyacetic Acid.[4][5][3][6][7][8] United States Environmental Protection Agency.[4][6][7] Link

Sources

Validation

benchmarking the performance of 2-(3-Hydroxyphenoxy)acetic acid against other synthetic auxins

For researchers and professionals in plant sciences and drug development, the quest for novel, effective plant growth regulators is perpetual. Synthetic auxins, a cornerstone of agricultural and horticultural practices,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in plant sciences and drug development, the quest for novel, effective plant growth regulators is perpetual. Synthetic auxins, a cornerstone of agricultural and horticultural practices, offer a diverse chemical landscape for exploration. This guide provides a comprehensive framework for benchmarking the performance of a lesser-characterized compound, 2-(3-Hydroxyphenoxy)acetic acid, against established synthetic auxins. By detailing the theoretical underpinnings and providing robust experimental protocols, this document serves as a practical tool for its rigorous evaluation.

Introduction: The Rationale for Exploring Novel Synthetic Auxins

Auxins are a class of plant hormones that orchestrate a vast array of developmental processes, from cell elongation and division to root initiation and fruit development.[1][2] The primary native auxin, Indole-3-acetic acid (IAA), is fundamental to plant life but possesses limitations in agricultural applications due to its chemical instability. This has led to the synthesis of more stable and often more potent analogues, such as Indole-3-butyric acid (IBA), 1-Naphthaleneacetic acid (NAA), and the phenoxyacetic acid derivative 2,4-Dichlorophenoxyacetic acid (2,4-D).[3][4]

Phenoxyacetic acids, in particular, represent a versatile class of synthetic auxins.[5][6][7] Their activity is intrinsically linked to their chemical structure, requiring an aromatic ring and a carboxylic acid side chain to elicit an auxin response.[3] The compound 2-(3-Hydroxyphenoxy)acetic acid fits this structural paradigm, making it a candidate for auxin-like activity. However, its specific performance characteristics relative to widely used auxins are not extensively documented. A systematic comparison is therefore essential to determine its potential utility.

This guide outlines a series of validated bioassays to quantify the auxin-like effects of 2-(3-Hydroxyphenoxy)acetic acid, providing the necessary protocols to generate comparative data against IAA, NAA, and 2,4-D.

The Molecular Basis of Auxin Action: A Self-Validating System

Understanding the mechanism of auxin perception and signaling is crucial for interpreting experimental outcomes. The primary auxin signaling pathway provides a self-validating framework for assessing the activity of novel compounds.

At the core of this pathway is the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which act as auxin co-receptors.[8] In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

When an active auxin molecule is present, it acts as a molecular "glue," stabilizing the interaction between TIR1 and an Aux/IAA protein.[8] This targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor protein liberates the ARF to modulate gene expression, leading to the physiological responses associated with auxins.[8] A compound that elicits these responses is, by definition, an auxin.

AuxinSignaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin AuxIAA_low Aux/IAA Repressor ARF_low ARF AuxIAA_low->ARF_low Represses Gene_low Auxin-Responsive Gene ARF_low->Gene_low Transcription OFF Auxin Auxin TIR1 TIR1/AFB Auxin->TIR1 AuxIAA_high Aux/IAA Repressor TIR1->AuxIAA_high Binds SCF SCF Complex AuxIAA_high->SCF Recruited to Proteasome 26S Proteasome AuxIAA_high->Proteasome Degradation SCF->Proteasome Ubiquitination ARF_high ARF Gene_high Auxin-Responsive Gene ARF_high->Gene_high Transcription ON DoseResponseWorkflow start Prepare Stock Solutions (Test & Reference Auxins) dilutions Create Serial Dilutions (e.g., 10⁻⁸ M to 10⁻³ M) start->dilutions assay Perform Bioassay (e.g., Root Elongation) dilutions->assay measure Measure Physiological Response (e.g., Root Length) assay->measure plot Plot Response vs. Log(Concentration) measure->plot analyze Determine EC₅₀ and Optimal Concentration plot->analyze

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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